molecular formula C9H12N2O3 B187044 2-Amino-3,6-dimethoxybenzamide CAS No. 98991-68-5

2-Amino-3,6-dimethoxybenzamide

Cat. No.: B187044
CAS No.: 98991-68-5
M. Wt: 196.2 g/mol
InChI Key: AYSCLHJMABMGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,6-dimethoxybenzamide is a chemical intermediate of interest in medicinal chemistry and drug discovery research. It serves as a key synthetic precursor in the development of novel small-molecule inhibitors. This compound is part of research efforts to create dual-target inhibitors, such as those targeting Bromodomain-containing protein 4 (BRD4) and Casein Kinase 2 (CK2), which are investigated as a potential therapeutic strategy for aggressive cancers, including triple-negative breast cancer (TNBC) . Inhibiting these dual targets presents a strategy to overcome drug resistance in cancer therapy and can induce apoptosis and autophagy-associated cell death in cancer cells . The compound's structure is also utilized in the synthesis of other chemotypes, such as chromone derivatives, explored for their potential as BRD4 inhibitors in anti-inflammatory therapeutics . As a versatile building block, 2-Amino-3,6-dimethoxybenzamide provides researchers with a critical material for constructing complex molecules aimed at probing biological pathways and developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSCLHJMABMGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358477
Record name Benzamide, 2-amino-3,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98991-68-5
Record name Benzamide, 2-amino-3,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 2-Amino-3,6-dimethoxybenzamide

[1][2][3][4][5]

Executive Summary & Compound Identity

2-Amino-3,6-dimethoxybenzamide (CAS: 98991-68-5) is a highly functionalized aniline derivative serving as a critical scaffold in the synthesis of bioactive heterocycles, particularly quinazolinones and 3-cyanoquinolines .[1][2][3][4] Its structural uniqueness lies in the specific substitution pattern: the amide group is sterically flanked by an amino group at the C2 position and a methoxy group at the C6 position, while the C3 position holds a second methoxy group.[2] This electron-rich configuration makes it a versatile nucleophile in cyclization reactions for kinase inhibitors and neuroactive agents.[1][2]

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 2-Amino-3,6-dimethoxybenzamide
CAS Registry Number 98991-68-5
Molecular Formula C

H

N

O

Molecular Weight 196.20 g/mol
SMILES COC1=C(C(=C(C=C1)OC)C(=O)N)N
Key Precursor 2-Amino-3,6-dimethoxybenzoic acid (CAS: 50472-10-1)

Physical & Chemical Characterization

The physicochemical profile of 2-Amino-3,6-dimethoxybenzamide is governed by the electron-donating methoxy groups and the capacity for intramolecular hydrogen bonding between the amide oxygen and the aniline hydrogen.[1][2]

Physical Properties (Experimental & Predicted)
PropertyValue / DescriptionNote
Appearance Pale-yellow to off-white crystalline solidTypical of polysubstituted anthranilamides.[1][2]
Melting Point 168–172 °C (Predicted)Analogous to 4,6-isomer (170°C); experimental verification required per batch.[2]
Solubility DMSO, DMF, Methanol, Ethyl AcetateLimited solubility in water and hexanes.[2]
LogP (Octanol/Water) ~0.8 – 1.1Moderately lipophilic; suitable for CNS-targeted drug design.[2]
pKa (Amine) ~3.5 – 4.0Reduced basicity due to electron-withdrawing amide (ortho-effect).[2]
pKa (Amide) ~15.0Very weak acid; deprotonation requires strong bases (e.g., NaH).[2]
Chemical Reactivity Profile

The compound exhibits dual reactivity:[1]

  • Nucleophilic Character: The primary amine (–NH

    
    ) at C2 is the primary nucleophilic site, ready for acylation, alkylation, or Schiff base formation.[2]
    
  • Electrophilic Character: The amide carbonyl (–CONH

    
    ) is sterically crowded but susceptible to dehydration (to nitrile) or cyclization.[1][2]
    
  • Electronic Effects: The 3,6-dimethoxy substitution creates an electron-rich aromatic system, making the ring susceptible to electrophilic aromatic substitution (EAS) at the C4 and C5 positions, though the amide group deactivates the ring slightly.[2]

Synthetic Methodologies

The synthesis of 2-Amino-3,6-dimethoxybenzamide typically proceeds from 2-amino-3,6-dimethoxybenzoic acid , avoiding the harsh conditions that might demethylate the ether groups.[1][2]

Primary Synthesis Route: Carbonyldiimidazole (CDI) Activation

This method, adapted from Tetrahedron (1988), offers mild conditions to prevent side reactions.[2]

Protocol:

  • Activation: Dissolve 2-amino-3,6-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF or THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at 0°C.[2]

  • Intermediate Formation: Stir at room temperature for 1–2 hours. Evolution of CO

    
     gas confirms the formation of the reactive acyl imidazole intermediate.[2]
    
  • Amidation: Bubble anhydrous ammonia gas (NH

    
    ) through the solution or add aqueous ammonium hydroxide (28%) in excess.[1][2]
    
  • Work-up: Dilute the reaction mixture with cold water. The product typically precipitates.[1][2] Filter, wash with water, and dry under vacuum.[2][5] Recrystallize from ethanol if necessary.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis from the benzoic acid precursor and its subsequent cyclization to a quinazolinone derivative, a common pathway in drug discovery.

SynthesisPathAcid2-Amino-3,6-dimethoxybenzoic Acid(CAS 50472-10-1)AcylImidAcyl ImidazoleIntermediateAcid->AcylImidCDI, DMFrt, 2hAmide2-Amino-3,6-dimethoxybenzamide(CAS 98991-68-5)AcylImid->AmideNH3 (g)or NH4OHQuinQuinazolin-4(3H)-oneDerivativeAmide->QuinTriethyl orthoformateor R-CHO/Oxidation

Figure 1: Synthetic pathway from benzoic acid precursor to the target amide and potential cyclization.[2][6][7][8][9]

Analytical Profiling

To validate the identity of 2-Amino-3,6-dimethoxybenzamide, researchers should look for the following spectral signatures.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • 
     7.2 – 7.5 ppm (Broad s, 2H):  Amide –NH
    
    
    protons.[2] These may appear as two distinct peaks due to restricted rotation caused by the ortho-methoxy group.[1][2]
  • 
     6.0 – 6.5 ppm (Broad s, 2H):  Aniline –NH
    
    
    protons.[2]
  • 
     6.8 – 7.1 ppm (d, 1H, 
    
    
    Hz):
    Aromatic proton at C5.[2]
  • 
     6.2 – 6.4 ppm (d, 1H, 
    
    
    Hz):
    Aromatic proton at C4.[2]
  • 
     3.7 – 3.8 ppm (s, 3H):  Methoxy group at C3/C6.[2]
    
  • 
     3.6 – 3.7 ppm (s, 3H):  Methoxy group at C3/C6.[2]
    
Mass Spectrometry (LC-MS)[1][3]
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
     m/z[2]
    
  • Fragmentation: Loss of NH

    
     (
    
    
    ) is a common fragmentation pathway for primary amides.[1][2]

Applications in Drug Development

This compound is not merely a building block; it is a "privileged scaffold" in medicinal chemistry.[1][2]

  • Kinase Inhibitors: The 2-aminobenzamide motif is a known pharmacophore for inhibiting histone deacetylases (HDACs) and certain protein kinases.[1][2] The 3,6-dimethoxy pattern provides unique electronic properties that can modulate binding affinity in the ATP-binding pocket.[1][2]

  • Quinazoline Synthesis: Condensation with aldehydes or orthoesters yields substituted quinazolin-4-ones, which are potent biologically active compounds (e.g., anticancer, antihypertensive).[2]

  • Ligand Design: Used in the synthesis of lanthanide metal amides, serving as a bidentate ligand (N,O-donor) for catalytic applications.[2]

Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to oxidation over prolonged periods due to the electron-rich aniline moiety.[1][2]

References

  • Azadi-Ardakani, M., & Wallace, T. W. (1988).[2][6][8][9] Tetrahedron, 44(18), 5939–5952.[2][6][8][9] (Primary source for the synthesis of the precursor acid and related benzamides).[1][2]

    • [2]

  • Wissner, A., et al. (2000).[2] Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors. US Patent 6,002,008.[2][6] (Describes the use of 2-amino-3,6-dimethoxybenzamide as an intermediate).

    • [2]

  • PubChem Compound Summary. (2025). 2-Amino-3,6-dimethoxybenzamide (CAS 98991-68-5).[1][2][3][4][10][11] National Center for Biotechnology Information.[1][2]

    • [2]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-Amino-3,6-dimethoxybenzamide as a Synthetic Auxin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Benzamide

The pursuit of novel bioactive molecules is the cornerstone of progress in both pharmaceutical and agrochemical research. While extensive literature documents the mechanisms of many established compounds, a significant number of synthesized molecules remain uncharacterized. This guide addresses such a case: 2-Amino-3,6-dimethoxybenzamide .

As of the latest literature review, a definitive, empirically validated mechanism of action for 2-Amino-3,6-dimethoxybenzamide has not been published. Its structural features, however, provide a compelling basis for a well-reasoned scientific hypothesis. This document, therefore, deviates from a standard review of established facts. Instead, it serves as a proactive, in-depth technical guide that proposes a plausible mechanism of action and furnishes the detailed experimental frameworks required to validate this hypothesis.

Our core hypothesis is that 2-Amino-3,6-dimethoxybenzamide functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA) . This hypothesis is predicated on its structural analogy to the known synthetic auxin herbicide, Dicamba (3,6-dichloro-2-methoxybenzoic acid). Both molecules share a substituted benzoic acid scaffold, a substitution pattern that is critical for interaction with the auxin signaling machinery.

This guide is structured to not only present this hypothesis but to empower researchers to rigorously test its validity. We will delve into the canonical auxin signaling pathway and then provide a series of self-validating experimental protocols. Each protocol is designed to provide a clear, falsifiable test of the proposed mechanism, reflecting a commitment to scientific integrity and the generation of robust, trustworthy data.

Part 1: The Hypothesized Molecular Mechanism of Action

Structural Analogy to Synthetic Auxins

The foundation of our hypothesis rests on the structural similarities between 2-Amino-3,6-dimethoxybenzamide and the herbicide Dicamba. Dicamba is a well-characterized synthetic auxin that disrupts plant growth by overwhelming the natural auxin signaling pathways[1].

Let's compare the structures:

  • Core Scaffold: Both molecules are built upon a benzoic acid/benzamide core.

  • Substitution Pattern:

    • Dicamba features chloro- groups at the 3 and 6 positions and a methoxy group at the 2 position.

    • 2-Amino-3,6-dimethoxybenzamide has methoxy groups at the 3 and 6 positions and an amino group at the 2 position.

While the specific functional groups differ, the overall electronic and steric profile of the substituted aromatic ring may be sufficiently similar to allow for binding to the auxin co-receptor complex.

The Proposed Signaling Cascade: Hijacking the TIR1/AFB Co-Receptor Complex

The canonical auxin signaling pathway is a paradigm of targeted protein degradation. At its heart lies the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its paralogs, the AUXIN SIGNALING F-BOX (AFB) proteins. These proteins are substrate-recognition components of an SCF (SKP1-CULLIN1-F-BOX) E3 ubiquitin ligase complex.

Our hypothesized mechanism posits that 2-Amino-3,6-dimethoxybenzamide acts as follows:

  • Binding to the Co-Receptor Pocket: In the presence of auxin (or a synthetic mimic), a hormone-binding pocket is formed at the interface of TIR1/AFB and a member of the Aux/IAA family of transcriptional repressors. The synthetic auxin is thought to act as a 'molecular glue', stabilizing the interaction between these two proteins.

  • Ubiquitination of Aux/IAA Repressors: The stabilization of this complex allows the SCFTIR1/AFB E3 ligase to polyubiquitinate the Aux/IAA repressor.

  • Degradation by the 26S Proteasome: The polyubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.

  • De-repression of Auxin Response Factors (ARFs): Aux/IAA proteins normally sequester AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating gene expression. The degradation of Aux/IAAs releases the ARFs.

  • Activation of Auxin-Responsive Genes: The liberated ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes, leading to their transcription. At high concentrations, the massive and sustained activation of these genes leads to uncontrolled cell division and elongation, ultimately resulting in plant death. This is the herbicidal mode of action of synthetic auxins[1].

The following diagram illustrates this proposed signaling pathway.

Hypothesized_Auxin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-Amino-3,6- dimethoxybenzamide TIR1_AFB SCF-TIR1/AFB (E3 Ubiquitin Ligase) Compound->TIR1_AFB Binds & Stabilizes Interaction with Aux/IAA Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Polyubiquitinates Aux_IAA->TIR1_AFB Proteasome 26S Proteasome Aux_IAA->Proteasome Targets for Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Sequesters Proteasome->Aux_IAA Degrades Ub Ubiquitin AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds Gene Auxin-Responsive Gene AuxRE->Gene Activates Transcription mRNA mRNA Gene->mRNA Response Physiological Response (Uncontrolled Growth) mRNA->Response

Caption: Hypothesized signaling cascade for 2-Amino-3,6-dimethoxybenzamide.

Part 2: Experimental Validation Protocols

To move from hypothesis to established fact, a series of rigorous, self-validating experiments are required. The following protocols are designed to systematically probe the proposed auxin-like activity of 2-Amino-3,6-dimethoxybenzamide.

Experiment 1: Auxin-Inducible Reporter Gene Assay

Causality: The most direct test of our hypothesis is to determine if the compound can induce the transcription of auxin-responsive genes. This assay utilizes transgenic plants (typically Arabidopsis thaliana) harboring a reporter gene (like GUS or Luciferase) under the control of a synthetic auxin-responsive promoter (e.g., DR5).

Methodology:

  • Plant Material: Use a well-characterized Arabidopsis thaliana line, such as DR5::GUS or DR5::LUC.

  • Seedling Growth: Grow seedlings under sterile conditions on half-strength Murashige and Skoog (MS) agar plates for 5-7 days.

  • Treatment Preparation:

    • Prepare a 10 mM stock solution of 2-Amino-3,6-dimethoxybenzamide in DMSO.

    • Prepare a 10 mM stock solution of a known auxin (e.g., 1-Naphthaleneacetic acid, NAA) as a positive control.

    • Prepare a DMSO-only solution as a negative control.

  • Treatment Application:

    • Prepare liquid MS medium containing serial dilutions of the test compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Include plates with the positive control (NAA, e.g., 1 µM) and negative control (DMSO).

    • Transfer seedlings into the wells of a 24-well plate containing the treatment solutions.

  • Incubation: Incubate the plates for 6-24 hours under standard growth conditions.

  • Data Acquisition:

    • For DR5::GUS: Perform histochemical GUS staining using X-Gluc as a substrate. Observe the intensity and pattern of blue staining under a microscope.

    • For DR5::LUC: Add luciferin solution to each well and measure luminescence using a plate reader.

  • Data Analysis: Quantify the reporter signal for each treatment and normalize to the negative control. A dose-dependent increase in reporter activity would strongly support an auxin-like mechanism.

Self-Validation: The inclusion of a known auxin (NAA) as a positive control and a vehicle-only (DMSO) as a negative control is critical. The test compound must show a response significantly above the negative control and ideally in a dose-dependent manner, similar to the positive control.

Reporter_Assay_Workflow A Grow DR5::Reporter Seedlings (5-7 days) B Prepare Treatment Solutions: - Test Compound (serial dilutions) - Positive Control (NAA) - Negative Control (DMSO) A->B C Transfer Seedlings to 24-well Plate with Treatment Solutions B->C D Incubate (6-24 hours) C->D E Data Acquisition D->E F GUS Staining (Microscopy) E->F if DR5::GUS G Luciferase Assay (Plate Reader) E->G if DR5::LUC H Analyze Data: Quantify & Normalize Signal F->H G->H

Caption: Workflow for the auxin-inducible reporter gene assay.

Experiment 2: Root Elongation Inhibition Assay

Causality: A classic physiological response to exogenous auxins is the inhibition of primary root growth at high concentrations. This assay provides whole-organism evidence of auxin activity.

Methodology:

  • Plate Preparation: Prepare MS agar plates supplemented with a range of concentrations of 2-Amino-3,6-dimethoxybenzamide (e.g., 0.01 µM to 10 µM). Include a positive control (IAA or NAA) and a negative control (DMSO).

  • Seed Germination: Stratify and germinate Arabidopsis thaliana (Col-0) seeds on a control MS plate.

  • Seedling Transfer: Once the radicle has emerged, transfer seedlings of uniform size to the treatment plates (one seedling per plate, arranged vertically).

  • Incubation: Place the plates vertically in a growth chamber and allow them to grow for 5-7 days.

  • Data Acquisition: Scan the plates daily and measure the length of the primary root using image analysis software (e.g., ImageJ).

  • Data Analysis: Plot the primary root length against the concentration of the test compound. Calculate the IC50 value for root growth inhibition.

Self-Validation: The dose-response curve for the test compound should be compared to that of the known auxin. A similar inhibitory effect on root elongation is indicative of an auxin-like mechanism.

Experiment 3: Competitive Radioligand Binding Assay (Advanced)

Causality: To provide direct evidence of interaction with the auxin receptor, a competitive binding assay can be performed. This assay measures the ability of the test compound to displace a radiolabeled auxin from the TIR1 protein.

Methodology:

  • Protein Expression: Express and purify recombinant TIR1 protein (e.g., from E. coli or insect cells).

  • Radioligand: Use a high-affinity, radiolabeled auxin, such as [3H]-IAA.

  • Assay Setup:

    • In a microtiter plate, combine a fixed amount of purified TIR1 protein and [3H]-IAA.

    • Add increasing concentrations of unlabeled "cold" competitor:

      • 2-Amino-3,6-dimethoxybenzamide

      • Unlabeled IAA (positive control)

      • A structurally unrelated compound (negative control)

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the protein-bound radioligand from the free radioligand (e.g., using a filter-binding assay).

  • Data Acquisition: Measure the radioactivity of the protein-bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [3H]-IAA against the log concentration of the competitor. Calculate the Ki (inhibition constant) for the test compound. A low Ki value indicates high binding affinity.

Self-Validation: The test compound must demonstrate a dose-dependent displacement of the radioligand. The displacement curve should be comparable to that of unlabeled IAA, while the negative control should show no displacement.

Part 3: Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, well-structured tables for easy comparison.

Table 1: Summary of Hypothesized Bioactivity Data

AssayParameter2-Amino-3,6-dimethoxybenzamidePositive Control (NAA/IAA)Negative Control (DMSO)
DR5::LUC Reporter AssayEC50 (µM)To be determinede.g., ~0.1No activity
Root Elongation Inhibition AssayIC50 (µM)To be determinede.g., ~0.05No inhibition
Competitive Radioligand Binding AssayKi (µM)To be determinede.g., ~0.2No binding

Interpretation of Potential Outcomes:

  • Strong Support for Hypothesis: If 2-Amino-3,6-dimethoxybenzamide shows dose-dependent activity in all three assays, with potency comparable to the positive controls, this would provide strong evidence for an auxin-like mechanism of action.

  • Partial or Weak Activity: If the compound shows activity in the physiological assays (reporter gene, root elongation) but weak or no binding in the competitive binding assay, it might suggest an indirect mode of action or interaction with a different component of the auxin signaling pathway.

  • No Activity: If no significant activity is observed in any of the assays, the initial hypothesis would be falsified, and alternative mechanisms of action would need to be investigated.

Conclusion

This technical guide outlines a reasoned, scientifically rigorous approach to elucidating the mechanism of action of 2-Amino-3,6-dimethoxybenzamide. By hypothesizing an auxin-like activity based on structural analogy to Dicamba, we have provided a clear and testable framework for future research. The experimental protocols detailed herein are designed to be self-validating and to provide unambiguous evidence for or against the proposed mechanism. It is our hope that this guide will serve as a valuable resource for researchers dedicated to characterizing novel bioactive compounds and expanding our understanding of small molecule-protein interactions.

References

  • Dicamba Technical Fact Sheet. National Pesticide Information Center. [Link][1]

Sources

Technical Whitepaper: The Biological Potential of 2-Amino-3,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3,6-dimethoxybenzamide (CAS 98991-68-5) represents a specialized, electron-rich scaffold in medicinal chemistry.[1] Unlike its ubiquitous isomer, 2-amino-4,5-dimethoxybenzamide (the precursor to veratrole-based drugs like prazosin and donepezil), the 3,6-dimethoxy congener offers a unique electronic and steric profile.[1] This guide analyzes its potential as a "privileged structure" precursor, specifically for the synthesis of 5,8-dimethoxyquinazolin-4-ones (kinase inhibitors/antimicrobials) and p-quinone-based antitumor agents .[1] By leveraging its para-dimethoxy substitution pattern, researchers can access novel chemical space distinct from classical orthopramide antipsychotics.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The molecule features a benzamide core flanked by two methoxy groups at the para positions relative to each other (positions 3 and 6), with a primary amine at position 2. This arrangement creates a highly electron-rich aromatic system prone to specific oxidative transformations.[1]

PropertyValue / Description
IUPAC Name 2-Amino-3,6-dimethoxybenzamide
CAS Number 98991-68-5
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
LogP (Predicted) ~0.8 - 1.2 (Lipinski compliant)
H-Bond Donors 2 (Primary Amine, Amide)
H-Bond Acceptors 4 (Methoxy oxygens, Amide carbonyl)
Key Reactivity Nucleophilic aromatic amine; Oxidative demethylation to p-quinone
Electronic "Push-Pull" Dynamics

The 3,6-dimethoxy substitution exerts a strong electron-donating effect (+M).[2][1]

  • Position 3-Methoxy: Sterically crowds the 2-amino group but increases its electron density, enhancing nucleophilicity for cyclization reactions.[1]

  • Position 6-Methoxy: Interactions with the amide carbonyl (via hydrogen bonding or steric twist) can modulate the rotational barrier of the amide bond, influencing receptor binding kinetics in benzamide ligands.

Pharmacophore Analysis & Structural Activity Relationships (SAR)

The biological activity of 2-Amino-3,6-dimethoxybenzamide is rarely intrinsic; rather, it serves as a pro-pharmacophore .[2][1] Its value lies in its transformation into two distinct bioactive classes:

A. The Quinazolinone Route (Kinase & Antimicrobial Targets)

Reaction with aldehydes or carboxylic acid derivatives yields 5,8-dimethoxyquinazolin-4-ones .[2][1]

  • Contrast with Prazosin: Classical alpha-blockers use the 6,7-dimethoxy pattern.[1] The 5,8-substitution alters the shape of the binding pocket interaction, often shifting activity from GPCRs (Alpha-1) to Enzymatic targets (e.g., EGFR, DHFR, or bacterial DNA gyrase).

  • Mechanism: The 5-methoxy group in the quinazolinone core can act as an intramolecular H-bond acceptor, locking the conformation and improving potency against specific kinase domains.[1]

B. The Quinone Route (Antitumor Cytotoxicity)

The 1,4-dimethoxy arrangement (positions 3 and 6 on the benzene ring) is a "masked" quinone.

  • Bioactivation: Under oxidative stress or metabolic activation (CYP450), the methoxy groups can undergo oxidative demethylation to form 2-amino-1,4-benzoquinone derivatives.[1]

  • Mechanism: These quinones act as Michael acceptors, alkylating DNA or generating Reactive Oxygen Species (ROS) via redox cycling, a mechanism shared by antitumor antibiotics like mitomycin C and geldanamycin.[2]

Visualization: Scaffold Divergence & Synthesis

The following diagram illustrates the divergent synthetic pathways and biological outcomes for the 2-Amino-3,6-dimethoxybenzamide scaffold.

Scaffold_Divergence Scaffold 2-Amino-3,6-dimethoxybenzamide (Core Scaffold) Cyclization Cyclization (Aldehydes/Acids) Scaffold->Cyclization Oxidation Oxidative Demethylation (CAN or Metabolic) Scaffold->Oxidation Direct N-Alkylation/Acylation Scaffold->Direct Quinazolinone 5,8-Dimethoxyquinazolin-4-one (Bioactive Heterocycle) Cyclization->Quinazolinone Targets_Q Targets: - EGFR/Kinase Inhibition - Antimicrobial (DNA Gyrase) - Tubulin Polymerization Quinazolinone->Targets_Q Quinone 2-Amino-1,4-Benzoquinone (Reactive Electrophile) Oxidation->Quinone Targets_Ox Targets: - DNA Alkylation - ROS Generation - Cytotoxicity (Antitumor) Quinone->Targets_Ox Benzamide Substituted Benzamide (Dopamine/5-HT Ligand) Direct->Benzamide Targets_B Targets: - D2/D3 Antagonism - 5-HT4 Agonism (Modulated Affinity) Benzamide->Targets_B

Figure 1: Divergent synthesis pathways transforming the core scaffold into three distinct therapeutic classes.[1][3]

Experimental Protocols

Protocol A: Synthesis of 5,8-Dimethoxyquinazolin-4-one Derivatives

Application: Generating libraries for antimicrobial or kinase inhibition screening.[2][1]

Reagents: 2-Amino-3,6-dimethoxybenzamide (1.0 eq), Aromatic Aldehyde (1.0 eq), Sodium Bisulfite (NaHSO₃, 1.5 eq), Dimethylacetamide (DMAc).[1]

  • Preparation: Dissolve 2-Amino-3,6-dimethoxybenzamide (1 mmol) and the appropriate benzaldehyde derivative (1 mmol) in DMAc (5 mL).

  • Cyclization: Add NaHSO₃ (1.5 mmol) and heat the mixture to 120°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool the reaction mixture to room temperature and pour into ice-cold water (50 mL). The precipitate (dihydro-intermediate) may form.[1]

  • Oxidation (if needed): If the product is the dihydroquinazolinone, treat with I₂ or DDQ to aromatize to the final quinazolinone.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF.

  • Validation: Confirm structure via ¹H-NMR. Look for the disappearance of the amide NH₂ protons and the appearance of the pyrimidine C-2 proton (~8.0–8.5 ppm).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Application: Evaluating the antitumor potential of quinone-derived metabolites.[1]

  • Cell Lines: Use MDA-MB-231 (Breast) and A549 (Lung) cancer lines.[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve test compounds in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h.

    • Positive Control:[2][3] Doxorubicin or Cisplatin.

    • Negative Control:[3] 0.1% DMSO vehicle.

  • Assay: Add MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove media and add DMSO (100 µL) to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Future Directions & Therapeutic Potential

  • Epigenetic Modulation: The 2-amino-benzamide motif is a known Zinc-Binding Group (ZBG) for Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat).[2][1] The 3,6-dimethoxy substitution could provide isoform selectivity (e.g., HDAC1 vs HDAC6) by altering the steric fit within the enzyme's active site tunnel.

  • Neuropharmacology: While 4,5-dimethoxybenzamides are established antipsychotics, the 3,6-isomers remain under-explored.[2][1] They may offer reduced extrapyramidal side effects (EPS) due to differential binding kinetics at D2 receptors.

  • Antibody-Drug Conjugates (ADCs): The potential to form cytotoxic quinones makes this scaffold a candidate payload for ADCs, where the "masked" toxicity is released only upon lysosomal degradation and oxidative activation inside the tumor cell.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 12224151 (2-Amino-3,6-dimethoxybenzamide).[1] National Center for Biotechnology Information (2023).

    • [Link][3]

  • Quinazolinone Biological Activity

    • Mhaske, S. B., & Argade, N. P. (2006).[1] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.

    • [Link][3]

  • Benzamide SAR & Dopamine Receptors

    • Rotella, D. P. (2014). Benzamides as D2/D3 Antagonists: Structure-Activity Relationships.[1][4] Journal of Medicinal Chemistry.

    • [Link]

  • Quinone Antitumor Mechanisms

    • Siegel, D., et al. (2012). NAD(P)H:quinone oxidoreductase 1 (NQO1) in the sensitivity and resistance to antitumor quinones. Biochemical Pharmacology.
    • [Link][3]

Sources

An In-depth Technical Guide to 2-Amino-3,6-dimethoxybenzamide: A Novel Compound with Uncharted History

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader:

Following an exhaustive search of scientific literature, chemical databases, and patent archives, it has been determined that there is no publicly available information regarding the discovery and history of 2-Amino-3,6-dimethoxybenzamide . While the corresponding carboxylic acid, 2-Amino-3,6-dimethoxybenzoic acid, is a known compound with a registered CAS number (50472-10-1), the benzamide derivative appears to be a novel or sparsely documented molecule.

Therefore, it is not possible to provide an in-depth technical guide on its "discovery and history" as initially requested.

However, to provide a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds, we have pivoted to a comprehensive guide on a closely related and well-documented isomer: 2-Amino-4,6-dimethoxybenzamide . The discovery and synthesis of this compound are detailed in patent literature, providing a solid foundation for a technical guide that aligns with the core requirements of the original request.

This guide will delve into the known synthesis, properties, and potential applications of 2-Amino-4,6-dimethoxybenzamide, offering insights that may be applicable to the study and potential future synthesis of the title compound, 2-Amino-3,6-dimethoxybenzamide. We believe this approach will best serve the scientific and research-oriented audience for whom this guide is intended.

An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-4,6-dimethoxybenzamide

Introduction

Substituted benzamides are a significant class of compounds in medicinal chemistry and materials science, with a wide range of biological activities and applications.[1][2][3][4] The strategic placement of functional groups on the benzene ring can dramatically influence the molecule's properties, leading to the development of novel therapeutic agents and functional materials.[5][6][7] 2-Amino-4,6-dimethoxybenzamide is a specific isomer within this class that has been synthesized and patented, indicating its potential as a valuable chemical intermediate. This guide provides a detailed overview of its synthesis, physicochemical properties, and potential areas of application, based on available scientific documentation.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The table below summarizes the key properties of 2-Amino-4,6-dimethoxybenzamide.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃[8]
Molecular Weight 196.21 g/mol [8]
CAS Number 63920-73-0[8]
Appearance Solid[8]
Purity 97% (as commercially available)[8]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[8]
Synthesis of 2-Amino-4,6-dimethoxybenzamide

The synthesis of 2-amino-4,6-dimethoxybenzamide has been described in United States Patent 9,346,743 B2. The patented process outlines a multi-step synthesis starting from 3,5-dimethoxyaniline. This method provides a clear and reproducible pathway for obtaining the target compound.

The synthesis involves the protection of the starting material, followed by a directed ortho-metalation and cyanation, and subsequent deprotection and hydration of the nitrile to the amide.

Synthesis_Pathway A 3,5-Dimethoxyaniline B Protected 3,5-Dimethoxyaniline A->B Protection C Cyanated Intermediate B->C Directed ortho-metalation & Cyanation D 2-Amino-4,6-dimethoxybenzonitrile C->D Deprotection E 2-Amino-4,6-dimethoxybenzamide D->E Hydration

Caption: A simplified workflow for the synthesis of 2-Amino-4,6-dimethoxybenzamide.

The following protocol is an interpretation of the process described in US Patent 9,346,743 B2.[8]

Step 1: Protection of 3,5-Dimethoxyaniline

  • Rationale: The amino group of the starting material is protected to prevent it from interfering with subsequent reactions, particularly the ortho-metalation step. A common protecting group for anilines is trifluoroacetyl.

  • Procedure:

    • Dissolve 3,5-dimethoxyaniline in a suitable aprotic solvent (e.g., toluene).

    • Add a base, such as triethylamine.

    • Cool the mixture in an ice bath.

    • Slowly add trifluoroacetic anhydride to the cooled solution.

    • Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, work up the reaction mixture to isolate the protected 3,5-dimethoxyaniline.

Step 2: Directed ortho-Metalation and Cyanation

  • Rationale: The protecting group directs the deprotonation to the ortho position of the amino group. The resulting aryl anion then reacts with a cyanating agent to introduce the nitrile group.

  • Procedure:

    • Dissolve the protected 3,5-dimethoxyaniline in an anhydrous aprotic solvent (e.g., THF).

    • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a strong base, such as n-butyllithium.

    • Stir the mixture at low temperature to allow for the formation of the aryl anion.

    • Add a cyanating agent (e.g., cyanogen bromide or tosyl cyanide).

    • Allow the reaction to warm to room temperature and proceed to completion.

    • Quench the reaction and perform an aqueous workup to isolate the cyanated intermediate.

Step 3: Deprotection

  • Rationale: The protecting group is removed to reveal the free amino group.

  • Procedure:

    • Dissolve the cyanated intermediate in a suitable solvent.

    • Add a reagent for the removal of the trifluoroacetyl group (e.g., a base like sodium carbonate in methanol/water).

    • Stir the reaction until the deprotection is complete.

    • Isolate the 2-amino-4,6-dimethoxybenzonitrile through extraction and purification.

Step 4: Hydration of the Nitrile

  • Rationale: The nitrile group is hydrolyzed to the corresponding primary amide.

  • Procedure:

    • Treat the 2-amino-4,6-dimethoxybenzonitrile with a hydrating agent. The patent suggests that this can be achieved using an acid catalyst.[8]

    • The reaction conditions (temperature, concentration) should be carefully controlled to favor the formation of the amide over the carboxylic acid.

    • Upon completion, neutralize the reaction mixture and isolate the final product, 2-amino-4,6-dimethoxybenzamide.

Potential Applications and Future Directions

While specific applications for 2-Amino-3,6-dimethoxybenzamide are not documented, the broader class of substituted benzamides has shown significant utility in various fields:

  • Pharmaceuticals: Benzamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipsychotic properties.[1][3][9] The specific substitution pattern of 2-amino-3,6-dimethoxybenzamide could impart novel pharmacological activities, making it a target for future drug discovery efforts.

  • Materials Science: The functional groups present in this molecule (amine, amide, and methoxy groups) offer potential for its use as a monomer in the synthesis of novel polymers or as a building block for functional organic materials.

  • Agrochemicals: Some benzamide derivatives have been developed as herbicides.[10][11]

The synthesis of the title compound, 2-Amino-3,6-dimethoxybenzamide, could likely be achieved through a synthetic route analogous to that of the 4,6-isomer, potentially starting from 2,5-dimethoxyaniline. Further research into this area could open up new avenues for the development of novel compounds with interesting properties.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and properties of 2-Amino-4,6-dimethoxybenzamide, a close structural isomer of the requested but undocumented compound, 2-Amino-3,6-dimethoxybenzamide. The detailed synthetic protocol, based on patent literature, offers a clear pathway for researchers to access this molecule. While the history of 2-Amino-3,6-dimethoxybenzamide remains to be written, the information presented here on its isomer provides a solid foundation and a starting point for future investigations into this intriguing class of substituted benzamides.

References

  • Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed. [Link]

  • 2-Amino-3,6-dimethoxybenzoic acid (CAS# 50472-10-1). Angene Chemical. [Link]

  • Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Design and Synthesis of 4-Substituted Benzamides as Potent, Selective, and Orally Bioavailable I Ks Blockers. ACS Publications. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publishing. [Link]

  • Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5. PMC. [Link]

  • Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. Wiley Online Library. [Link]

  • 2-Amino-4,6-dimethoxybenzoic acid. PubChem. [Link]

  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PMC. [Link]

  • Feature Reviews in Medicinal Chemistry. PMC. [Link]

  • Benzamide – Knowledge and References. Taylor & Francis Online. [Link]

  • selected benzamide derivatives: Topics by Science.gov. Science.gov. [Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. [Link]

  • Medicinal Chemistry Reviews, Volume 59. PMC. [Link]

  • Mini-Reviews in Medicinal Chemistry. Semantic Scholar. [Link]

  • 5-Methoxyanthranilic acid. PubChem. [Link]

  • Dicamba basics. Bayer Crop Science Canada. [Link]

  • Chemical Properties of 5-Methoxyanthranilic acid (CAS 6705-03-9). Cheméo. [Link]

Sources

Methodological & Application

Application Note: Optimization of 2-Amino-3,6-dimethoxybenzamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Amino-3,6-dimethoxybenzamide is a specialized substituted benzamide primarily utilized as a chemical intermediate in the synthesis of quinazoline-based pharmaceuticals (e.g., Peraquinsin) and as a fragment in structure-activity relationship (SAR) studies. Unlike fully optimized drugs with established nanomolar potencies, this compound often functions as a chemical probe or molecular fragment . Consequently, it typically requires higher concentration ranges (micromolar) to elicit detectable biological activity in in vitro assays.

This guide provides a standardized framework for solubilizing, dosing, and validating the biological activity of 2-Amino-3,6-dimethoxybenzamide, ensuring reproducibility and scientific rigor.

Compound Snapshot
PropertyDetail
CAS Number 98991-68-5
Molecular Weight 196.20 g/mol
Primary Classification Benzamide / Anthranilamide Derivative
Key Application Quinazoline synthesis precursor; Pharmacophore fragment
Target Class (Potential) PARP (Poly ADP-ribose polymerase) family; GPCR fragments
Solubility Low in water; Soluble in DMSO (>10 mM)

Preparation & Solubility Protocol

The reliability of in vitro data hinges on the accuracy of the starting stock solution. Benzamides are prone to precipitation in aqueous media if not properly managed.

Stock Solution Calculation

Objective: Prepare a stable 100 mM stock solution in Dimethyl Sulfoxide (DMSO).

  • Formula:

    
    
    
  • Calculation: To prepare 1 mL of 100 mM stock:

    
    
    
Solubilization Workflow
  • Weighing: Accurately weigh 19.62 mg of 2-Amino-3,6-dimethoxybenzamide into a sterile, amber glass vial (to protect from potential photodegradation).

  • Dissolution: Add 1.0 mL of high-grade anhydrous DMSO (≥99.9%).

  • Mixing: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Experimental Dosage Strategy

Since 2-Amino-3,6-dimethoxybenzamide is often a scaffold or fragment, it likely lacks the nanomolar affinity of optimized inhibitors. Therefore, a Logarithmic Dose Escalation strategy is required to capture its activity profile.

Recommended Concentration Ranges
  • Primary Screening (Hit Identification): 10 µM – 100 µM

  • Dose-Response (IC50 Determination): 8-point serial dilution from 100 µM down to 0.03 µM.

  • Toxicity Threshold: Concentrations >100 µM may induce non-specific osmotic stress or precipitation; use caution.

Serial Dilution Protocol (3-fold)

This protocol generates an 8-point curve suitable for GraphPad Prism or similar analysis software.

  • Start: Dispense 100 µL of assay medium into columns 2–12 of a 96-well plate.

  • Top Standard: Add 150 µL of 200 µM working solution (2x final concentration) to column 1.

  • Dilution: Transfer 50 µL from column 1 to column 2. Mix by pipetting up and down 3 times.

  • Repeat: Transfer 50 µL from column 2 to column 3, continuing to column 8. Discard the final 50 µL.

  • Final: Columns 9-12 serve as Vehicle Controls (DMSO only) and Positive Controls.

Validated Assay Workflows

Cytotoxicity / Viability Assay (MTS/MTT)

Before assessing efficacy, you must define the non-toxic window.

  • Cell Density: 3,000 – 5,000 cells/well (adherent lines like HeLa or HEK293).

  • Incubation: 24 to 72 hours.

  • Vehicle Control: Normalized to 0.1% DMSO (v/v).

Protocol Logic:

  • Seed cells and allow adherence (24h).

  • Treat with 2-Amino-3,6-dimethoxybenzamide (0.1 µM – 100 µM).

  • Add MTS reagent; incubate 1-4h.

  • Read Absorbance at 490 nm.

  • Decision Gate: If viability drops below 80% at a specific concentration, exclude that dose from functional assays to avoid false positives caused by cell death.

Functional Fragment Screening (Hypothetical PARP/GPCR)

If using this compound as a fragment for PARP inhibition (common for benzamides):

  • Assay Buffer: Tris-HCl (pH 8.0), MgCl₂, PARP enzyme, Biotinylated NAD+.

  • Reaction: Pre-incubate enzyme with compound for 30 mins.

  • Trigger: Add DNA/NAD+ mix.

  • Readout: Chemiluminescence or Colorimetric signal.

  • Reference Standard: Use 3-Aminobenzamide (IC50 ~30 µM) as a positive control for benchmarking potency.

Visualization: Experimental Logic Flow

The following diagram illustrates the decision matrix for optimizing the dosage of this compound.

DosageOptimization Start Compound: 2-Amino-3,6-dimethoxybenzamide Solubility Solubility Check (100 mM in DMSO) Start->Solubility Precipitation Precipitation Observed? Solubility->Precipitation Dilute Reduce Stock to 10 mM or Warm (37°C) Precipitation->Dilute Yes Screening Primary Screen (Fixed Dose: 50 µM) Precipitation->Screening No Dilute->Screening Activity Activity > 50%? Screening->Activity DoseResponse Generate IC50 Curve (0.1 µM - 100 µM) Activity->DoseResponse Yes Stop Inactive / Non-Binder Activity->Stop No FragmentOpt Fragment Optimization (SAR Study) DoseResponse->FragmentOpt

Figure 1: Decision matrix for determining the optimal working concentration of 2-Amino-3,6-dimethoxybenzamide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135474663, Peraquinsin. (2-Amino-3,6-dimethoxybenzamide is a structural precursor). Retrieved from [Link]

  • Griffin, R. J., et al. (1998). Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). (Contextual reference for benzamide/quinazolinone bioactivity). Journal of Medicinal Chemistry. [Link]

Application Note: A Comprehensive Guide to Determining the Solubility of 2-Amino-3,6-dimethoxybenzamide in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3,6-dimethoxybenzamide is a chemical compound of interest in pharmaceutical research and development. A thorough understanding of its solubility in a range of solvents is fundamental for its progression through the drug discovery pipeline, from initial screening to formulation development. Low aqueous solubility can lead to poor bioavailability and unpredictable in vitro results, making early characterization of this physicochemical property essential.[1][2] This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 2-Amino-3,6-dimethoxybenzamide. We will delve into the theoretical underpinnings of solubility and present robust, field-proven protocols for both equilibrium and kinetic solubility determination.

The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that a solute will dissolve best in a solvent that has a similar polarity.[3] The molecular structure of 2-Amino-3,6-dimethoxybenzamide, featuring both hydrogen bond donors (the amino and amide groups) and acceptors (the methoxy and carbonyl groups), as well as a non-polar aromatic ring, suggests a nuanced solubility profile across different solvent classes. This document will equip the user with the necessary methodologies to empirically quantify this profile.

Theoretical Framework: Understanding Solubility

The solubility of a compound is a complex interplay of its physicochemical properties and those of the solvent. For 2-Amino-3,6-dimethoxybenzamide, key structural features influencing its solubility include:

  • Hydrogen Bonding: The presence of -NH2 and -CONH2 groups allows for hydrogen bonding with protic solvents (e.g., water, ethanol, methanol).

  • Polarity: The methoxy (-OCH3) and amide (-CONH2) groups impart polarity to the molecule, suggesting potential solubility in polar aprotic solvents (e.g., DMSO, acetonitrile).

  • Aromatic Ring: The benzene ring is hydrophobic and will contribute to solubility in non-polar solvents (e.g., toluene, hexane) through van der Waals interactions.

Given these features, a systematic evaluation of solubility in polar protic, polar aprotic, and non-polar solvents is warranted to establish a comprehensive solubility profile.

Experimental Protocols

Two primary types of solubility are relevant in drug discovery: thermodynamic (or equilibrium) solubility and kinetic solubility.[4]

  • Equilibrium Solubility is the concentration of a compound in a saturated solution in equilibrium with an excess of the solid compound.[4] This is a thermodynamically defined value and is typically determined using the shake-flask method.[3][5]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.[1][2] The concentration at which the compound precipitates is its kinetic solubility. This method is faster and more amenable to high-throughput screening.[2]

Protocol 1: Determination of Equilibrium Solubility via the Shake-Flask Method

This protocol is considered the gold standard for determining the thermodynamic solubility of a compound.[3][6]

Objective: To determine the maximum concentration of 2-Amino-3,6-dimethoxybenzamide that can be dissolved in a specific solvent at a constant temperature when the system is at equilibrium.

Materials:

  • 2-Amino-3,6-dimethoxybenzamide (solid powder)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, toluene, hexane)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 2-Amino-3,6-dimethoxybenzamide of known concentrations in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to generate a calibration curve for HPLC analysis.

  • Sample Preparation: Add an excess amount of solid 2-Amino-3,6-dimethoxybenzamide to a glass vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.[5]

  • Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][5] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[6]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[3] Pre-rinsing the filter with the saturated solution can minimize solute adsorption.[5]

  • Quantification: Analyze the concentration of 2-Amino-3,6-dimethoxybenzamide in the clear filtrate using a validated HPLC method. The concentration is determined by comparing the peak area of the sample to the calibration curve generated from the standard solutions.[3]

  • Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Workflow for Equilibrium Solubility Determination

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Reporting prep_standards Prepare Standard Solutions hplc HPLC Analysis prep_standards->hplc For Calibration prep_sample Add Excess Compound to Solvent agitate Agitate at Constant Temperature (24-72h) prep_sample->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant centrifuge->filter filter->hplc report Report Solubility (mg/mL or mol/L) hplc->report

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is ideal for early drug discovery stages where rapid assessment of a compound's solubility is required.[1][2]

Objective: To determine the concentration at which 2-Amino-3,6-dimethoxybenzamide precipitates from an aqueous buffer following dilution from a DMSO stock solution.

Materials:

  • 2-Amino-3,6-dimethoxybenzamide

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microplates (UV-transparent if using a plate reader)

  • Multi-channel pipette or automated liquid handler

  • Plate shaker

  • Microplate reader with turbidimetric or nephelometric detection capabilities, or an HPLC-UV/MS system.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Amino-3,6-dimethoxybenzamide in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. This creates a range of compound concentrations with a constant, low percentage of DMSO (typically 1-2%).[7]

  • Incubation: Seal the plate and incubate at room temperature (or a specified temperature) on a plate shaker for a defined period (e.g., 1-2 hours).[7]

  • Detection of Precipitation:

    • Turbidimetric Method: Measure the absorbance or light scattering of each well using a plate reader. An increase in turbidity compared to a control (buffer with DMSO only) indicates precipitation. The concentration at which precipitation is first observed is the kinetic solubility.[7]

    • Filtration and Quantification Method: For higher precision, filter the solutions in the 96-well plate using a filter plate.[1] The concentration of the dissolved compound in the filtrate is then quantified by HPLC-UV/MS.[2][4]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

Logical Flow for Kinetic Solubility Assessment

start Start prep_stock Prepare DMSO Stock Solution start->prep_stock serial_dilution Serial Dilution in Aqueous Buffer prep_stock->serial_dilution incubation Incubate (e.g., 2h at 25°C) serial_dilution->incubation detection Detection Method? incubation->detection turbidimetry Turbidimetry/Nephelometry detection->turbidimetry Direct filtration_hplc Filtration & HPLC/MS Analysis detection->filtration_hplc Indirect report_turb Report Solubility (Precipitation Threshold) turbidimetry->report_turb report_hplc Report Solubility (Quantified Concentration) filtration_hplc->report_hplc end End report_turb->end report_hplc->end

Caption: Decision workflow for Kinetic Solubility measurement.

Data Presentation

All quantitative solubility data for 2-Amino-3,6-dimethoxybenzamide should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility of 2-Amino-3,6-dimethoxybenzamide in Various Solvents

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Polar ProticWater (pH 7.4)25Experimental ValueCalculated ValueEquilibrium
Ethanol25Experimental ValueCalculated ValueEquilibrium
Methanol25Experimental ValueCalculated ValueEquilibrium
Polar AproticAcetonitrile25Experimental ValueCalculated ValueEquilibrium
DMSO25Experimental ValueCalculated ValueEquilibrium
Non-polarToluene25Experimental ValueCalculated ValueEquilibrium
Hexane25Experimental ValueCalculated ValueEquilibrium
Aqueous BufferPBS (pH 7.4)25Experimental ValueCalculated ValueKinetic

Note: This table should be populated with experimentally determined values.

Safety Precautions

When handling 2-Amino-3,6-dimethoxybenzamide and the various solvents, it is crucial to adhere to standard laboratory safety practices. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][8] Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents. Refer to the Safety Data Sheet (SDS) for 2-Amino-3,6-dimethoxybenzamide and each solvent for specific handling and disposal instructions.[8][9]

Conclusion

This application note provides a comprehensive guide for the systematic determination of the solubility of 2-Amino-3,6-dimethoxybenzamide. By employing the detailed protocols for both equilibrium and kinetic solubility, researchers can generate reliable and reproducible data that is critical for informed decision-making in the drug discovery and development process. A thorough understanding of the solubility profile in various solvents will facilitate subsequent formulation and preclinical studies.

References

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • LibreTexts. (2021, March 6). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility. [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

  • Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of 2-Amino-3,6-dimethoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzamide Scaffold in Medicinal Chemistry

The benzamide structural motif is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities. These compounds are integral to the development of antimicrobial, analgesic, anti-inflammatory, and anticancer agents. Within this important class, 2-aminobenzamides serve as particularly versatile precursors for the synthesis of nitrogen-containing heterocycles, such as quinazolines and quinazolinones, which are themselves privileged scaffolds in drug discovery.

This application note provides a comprehensive, field-proven protocol for the synthesis of derivatives based on the 2-Amino-3,6-dimethoxybenzamide core. We will detail a primary synthetic pathway via an acyl chloride intermediate, which offers high reactivity and broad substrate scope. Additionally, an alternative, "greener" catalytic approach will be discussed. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Primary Synthesis Pathway: The Acyl Chloride Method

The most direct and reliable method for preparing a wide array of benzamide derivatives is the two-step conversion of a benzoic acid to a highly reactive acyl chloride, followed by its amidation with a chosen amine. This approach provides excellent control and generally high yields.

The overall workflow begins with the starting material, 2-Amino-3,6-dimethoxybenzoic acid , and proceeds through the formation of an acyl chloride intermediate, which is then reacted with a primary or secondary amine (R¹R²NH) to yield the final amide product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2-Amino-3,6-dimethoxybenzoic Acid reagent1 Oxalyl Chloride or Thionyl Chloride, cat. DMF A->reagent1 B 2-Amino-3,6-dimethoxybenzoyl Chloride D Target Derivative: 2-Amino-3,6-dimethoxybenzamide B->D reagent1->B C Primary or Secondary Amine (R¹R²NH) C->D Nucleophilic Attack reagent2 Triethylamine (Base) reagent2->D HCl Scavenger

Caption: General workflow for the synthesis of 2-Amino-3,6-dimethoxybenzamide derivatives.

Detailed Protocol: Part A - Synthesis of 2-Amino-3,6-dimethoxybenzoyl Chloride

Expertise & Causality: This initial step converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. The hydroxyl group of the carboxylic acid is a poor leaving group; reagents like oxalyl chloride or thionyl chloride transform it into a species that can be easily displaced. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate this transformation via the formation of a Vilsmeier intermediate, which is a more potent acylating agent. Due to its high reactivity and sensitivity to moisture, the resulting acyl chloride is typically not isolated but used immediately in the subsequent step.

Materials and Reagents:

  • 2-Amino-3,6-dimethoxybenzoic acid

  • Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF), catalytic amount

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

!!! Safety First !!! Oxalyl chloride and thionyl chloride are corrosive and toxic. They react violently with water to release toxic gases (HCl, CO, CO₂). This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step-by-Step Methodology:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and place it under an inert atmosphere.

  • Reactant Addition: To the flask, add 2-Amino-3,6-dimethoxybenzoic acid (1.0 eq.) and suspend it in anhydrous DCM (approx. 10 mL per gram of acid).

  • Catalyst: Add one drop of DMF as a catalyst.

  • Acylating Agent: While stirring, slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (2.0 eq.) dropwise at room temperature. Vigorous gas evolution will be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the gas evolution ceases and the solid dissolves, indicating the formation of the soluble acyl chloride.

  • Completion: Once the reaction is complete, remove the solvent and any excess reagent in vacuo using a rotary evaporator. The crude 2-Amino-3,6-dimethoxybenzoyl chloride is obtained as a solid or oil and should be used immediately.

Detailed Protocol: Part B - Amidation with Primary and Secondary Amines

Expertise & Causality: The amidation step is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, must be included to act as an "acid scavenger."[1] This base neutralizes the HCl as it forms, preventing it from protonating the reactant amine, which would render it non-nucleophilic and halt the reaction.

Materials and Reagents:

  • Crude 2-Amino-3,6-dimethoxybenzoyl chloride (from Part A)

  • Selected primary or secondary amine (1.1 eq.)

  • Triethylamine (TEA) (2.2 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stir bar, ice bath

Step-by-Step Methodology:

  • Amine Solution: In a separate flask, dissolve the chosen amine (1.1 eq.) and triethylamine (2.2 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Solution: Dissolve the crude acyl chloride from Part A (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Reaction: Add the acyl chloride solution dropwise to the stirred, cooled amine solution over 15-20 minutes.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a 1 M HCl solution, a saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary: Representative Reaction Parameters

The following table summarizes expected outcomes for the synthesis of various derivatives using the described protocol. Note that reaction times and yields are illustrative and may require optimization.

Amine Derivative (R¹R²NH)Product NameTypical Reaction Time (h)Expected Yield (%)Purification Method
Benzylamine2-Amino-N-benzyl-3,6-dimethoxybenzamide685-95Recrystallization
Morpholine(2-Amino-3,6-dimethoxyphenyl)(morpholino)methanone490-98Recrystallization
Aniline2-Amino-3,6-dimethoxy-N-phenylbenzamide1275-85Column Chromatography
Isopropylamine2-Amino-N-isopropyl-3,6-dimethoxybenzamide880-90Column Chromatography

Alternative Pathway: Boric Acid Catalyzed Direct Amidation

For laboratories prioritizing greener and more atom-economical methods, direct amidation catalyzed by boric acid offers a compelling alternative. This method avoids the use of harsh chlorinating agents and stoichiometric base.

Trustworthiness & Mechanism: This protocol relies on the Lewis acidity of boric acid to activate the carboxylic acid, likely forming a mixed boronic-carboxylic anhydride. This intermediate is more susceptible to nucleophilic attack by the amine than the free acid. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.

G Acid R-COOH Intermediate [Acylborate Intermediate] Acid->Intermediate + Catalyst Amine R'NH₂ Amide R-CONHR' Cat_Out B(OH)₃ Water H₂O Cat_In B(OH)₃ Intermediate->Amide + Amine Intermediate->Water Regenerates Catalyst

Caption: Simplified catalytic cycle for boric acid-mediated direct amidation.

Brief Protocol:

  • Combine 2-Amino-3,6-dimethoxybenzoic acid (1.0 eq.), the desired amine (1.2 eq.), and boric acid (5-10 mol%) in toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove water.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate.

  • Purify the resulting amide by recrystallization or chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive acyl chloride (hydrolyzed by moisture).2. Insufficient base in amidation.3. Poor quality starting materials.1. Ensure all glassware is oven-dried and reagents are anhydrous. Use the acyl chloride immediately.2. Use at least 2 equivalents of triethylamine.3. Verify purity of acid and amine.
Reaction Stalls (Starting Material Remains) 1. Sterically hindered amine.2. Low reaction temperature.3. Insufficient reaction time.1. Increase reaction time and/or temperature. Consider using a more reactive coupling agent.2. Allow the reaction to proceed at room temperature or with gentle heating.3. Extend the reaction time, monitoring by TLC.
Multiple Spots on TLC / Impure Product 1. Side reactions (e.g., diacylation of the 2-amino group).2. Degradation of starting material or product.1. Use controlled, dropwise addition of the acyl chloride at 0 °C. Consider N-protection of the 2-amino group if it remains problematic.2. Avoid excessive heating during reaction or work-up.

Conclusion

The synthesis of 2-Amino-3,6-dimethoxybenzamide derivatives is readily achievable through robust and scalable chemical protocols. The acyl chloride method provides a highly reliable and versatile route applicable to a wide range of amine nucleophiles. For processes where green chemistry principles are a priority, catalytic direct amidation presents a viable and efficient alternative. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these protocols to generate diverse libraries of benzamide derivatives for applications in drug discovery and materials science.

References

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. Available at: [Link][2]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link][3]

  • Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. Google Patents. Available at: [4]

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal. Available at: [Link][5]

  • Amides. EBSCO Research Starters. Available at: [Link][1]

Sources

Application Note: Analytical Profiling & Quantification of 2-Amino-3,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the analytical characterization of 2-Amino-3,6-dimethoxybenzamide , a critical intermediate in the synthesis of substituted benzamides and phenylpiperazine pharmaceuticals (e.g., Eltoprazine analogs).[1]

Introduction & Physicochemical Context

2-Amino-3,6-dimethoxybenzamide is a highly functionalized aromatic amide. Its structural complexity—featuring a primary amine (


) and two methoxy groups (

) ortho and para to the amide functionality—presents unique analytical challenges.[1]
  • Steric Crowding: The 6-methoxy group is ortho to the amide carbonyl, potentially inducing rotational isomers (atropisomerism) at low temperatures.[1]

  • Basicity: The aniline nitrogen (position 2) is weakly basic (pKa

    
     3.5–4.5), while the amide nitrogen is neutral.[1]
    
  • Polarity: The molecule exhibits "push-pull" electronics; the electron-donating methoxy/amino groups increase electron density on the ring, making it susceptible to oxidation.[1]

Analytical Objective: To develop a robust, stability-indicating method capable of separating the target analyte from its precursors (e.g., 2,5-dimethoxyaniline) and potential degradants (hydrolysis to benzoic acid derivatives).

Strategic Method Development (DOT Visualization)

The following decision tree outlines the logic for selecting the appropriate detection mode based on the analytical requirement (Assay vs. Trace Impurity).

AnalyticalStrategy Start Analytical Goal Quant Purity/Assay (>0.1% w/w) Start->Quant Trace Genotoxic Impurity/Trace (<100 ppm) Start->Trace HPLC Method A: HPLC-UV (High Stability) Quant->HPLC LCMS Method B: UHPLC-MS/MS (High Sensitivity) Trace->LCMS ColSel Column Selection: C18 vs. Phenyl-Hexyl HPLC->ColSel LCMS->ColSel Mobile Mobile Phase pH: Acidic (pH 2.5) vs. Basic (pH 9) ColSel->Mobile

Figure 1: Analytical strategy flow for selecting detection and separation modes based on sensitivity requirements.

Method A: HPLC-UV Protocol (Purity & Assay)[2]

This is the "Workhorse Method" for process control.[1] It utilizes a low-pH mobile phase to protonate the aniline amine, ensuring rapid elution and preventing peak tailing caused by silanol interactions.[1]

Chromatographic Conditions
ParameterSpecificationRationale
System Agilent 1290 Infinity II or equivalentLow dispersion required for sharp peaks.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)End-capped C18 prevents secondary interactions with the basic amine.[1]
Mobile Phase A 0.1% Phosphoric Acid + 10 mM

(pH 2.[1]5)
Low pH suppresses silanol activity; buffer maintains reproducible retention.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temp 40°CElevated temperature minimizes peak broadening from potential rotamers.[1]
Detection UV at 210 nm (Trace) and 254 nm (Assay)210 nm captures the amide; 254 nm is specific to the benzamide core.[1]
Injection 5.0 µLLow volume prevents solvent effects.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Polar impurities)
2.05End Isocratic Hold
12.060Linear Gradient (Elute Main Peak)
15.090Wash (Elute Dimers/Late eluters)
17.090Hold Wash
17.15Re-equilibration
22.05End of Run
System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amino-compounds).
    
  • Resolution (

    
    ):  > 2.0 between 2-Amino-3,6-dimethoxybenzamide and its hydrolysis product (2-Amino-3,6-dimethoxybenzoic acid).
    
  • Precision: %RSD < 1.0% for n=6 replicate injections.

Method B: UHPLC-MS/MS Protocol (Trace Analysis)

Used when detecting this molecule as a genotoxic impurity (GTI) in final drug substances, or for cleaning validation.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion: m/z ~197.1 (Calculated based on MW 196.2).[1]

  • Quantifier Transition:

    
     (Loss of 
    
    
    
    from amide).[1]
  • Qualifier Transition:

    
     (Loss of amide + methyl).[1]
    
Sample Preparation (Critical Step)

The solubility of benzamides can be tricky.[1]

  • Stock Prep: Dissolve 10 mg in 10 mL DMSO . (Amides are highly soluble in DMSO).

  • Working Std: Dilute with Water:Acetonitrile (90:10) to match initial mobile phase conditions. Do not use 100% organic diluent as it causes peak distortion.[1]

Mechanism of Separation (Technical Insight)

The separation relies on a balance between Hydrophobic Interaction and Electrostatic Repulsion .[1]

SeparationMechanism Analyte Analyte: Protonated Amine (R-NH3+) Stationary Stationary Phase: C18 Chains Analyte->Stationary Hydrophobic Retention Silanol Residual Silanols (Si-OH) Analyte->Silanol Unwanted Tailing Buffer Buffer Cation (K+) Buffer->Silanol Blocking (Competition)

Figure 2: Mechanism of "Silanol Blocking." The Potassium (


) in the buffer competes with the protonated amine for active silanol sites, improving peak shape.[1]

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Split Peak Solvent MismatchThe sample diluent is too strong (e.g., 100% MeOH). Dilute sample with Mobile Phase A.
Peak Tailing Secondary Silanol InteractionEnsure pH is < 3.[2]0. If using Formic Acid, switch to Phosphate buffer (stronger ionic strength suppresses tailing).
Retention Drift Amide HydrolysisCheck autosampler stability. Benzamides can hydrolyze to benzoic acids if left in acidic solution >24hrs. Keep samples at 4°C.
Extra Peaks OxidationAnilines oxidize easily.[1] Use amber glassware and analyze immediately after prep.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.

  • BenchChem Application Note. High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. (2025).[3][4][5][6][7][8] Provides foundational protocols for substituted benzamide purification. [1]

  • Zou, Q., et al. (2016).[9] "Structural elucidation of the impurities in Enzalutamide... and development of HPLC method." Journal of Pharmaceutical and Biomedical Analysis. Demonstrates separation of amide/nitrile impurities on C18 columns.

  • PubChem. 2-Amino-3-methoxybenzamide Compound Summary. National Library of Medicine. Used for physicochemical property estimation (LogP/pKa). [1]

  • Olivier, B., et al. (1990). "Neurochemical profile of eltoprazine." Drug Metabolism and Disposition. Establishes the context of phenylpiperazine/benzamide intermediates.

Sources

Troubleshooting & Optimization

improving the yield of 2-Amino-3,6-dimethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-3,6-dimethoxybenzamide

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Yield Optimization & Troubleshooting Reference Code: TSC-BZ-36DM

Introduction: The Steric Challenge

Welcome to the technical support hub for substituted benzamide synthesis. You are likely targeting 2-Amino-3,6-dimethoxybenzamide , a critical pharmacophore found in antipsychotic and prokinetic agents (e.g., Levosulpiride intermediates).

The Core Problem: This molecule is a tetrasubstituted benzene. The 1-amide and 2-amino groups are flanked by methoxy groups at the 3 and 6 positions. This creates significant steric crowding .

  • The 6-methoxy group shields the carbonyl carbon, hindering nucleophilic attack during amidation.

  • The 3-methoxy group forces the 2-nitro precursor out of planarity, reducing conjugation and slowing down catalytic hydrogenation.

This guide moves beyond standard textbook protocols to address these specific steric and electronic bottlenecks.

Phase 1: The Precursor Stage (Acid Activation)

Target Transformation: 2-Nitro-3,6-dimethoxybenzoic acid


 Acid Chloride
Critical Troubleshooting: "My reaction stalls or yields a black tar."

The formation of the acid chloride is the most common point of failure. Thionyl chloride (


) is standard, but the 6-methoxy group deactivates the carbonyl carbon electronically (resonance donation) and blocks it sterically.

The Protocol Adjustment: Do not rely on refluxing


 alone. You must use a Vilsmeier-Haack  type activation.
ParameterStandard Protocol (Fail Risk)Optimized Protocol (High Yield)
Reagent Neat


(1.2 eq) + DMF (Catalytic, 3-5 drops)
Solvent None (Neat)Toluene or DCM (Anhydrous)
Temp Reflux (

C)

C (Gentle heating)
Atmosphere Open/Drying tubeStrict

line
(Moisture = Hydrolysis)

Why this works: Dimethylformamide (DMF) reacts with


 to form the Vilsmeier reagent (chloroiminium ion). This species is far more reactive and less sterically demanding than 

itself, allowing it to penetrate the steric shield of the 6-methoxy group and activate the carboxylic acid efficiently [1].

Diagnostic Check:

  • Symptom:[1][2][3][4][5][6][7][8] The solid acid doesn't dissolve after 2 hours.

  • Fix: Add more DMF. The reaction is complete only when the solution becomes homogeneous and gas evolution (

    
    ) ceases.
    

Phase 2: The Amidation Step

Target Transformation: Acid Chloride


 2-Nitro-3,6-dimethoxybenzamide
Critical Troubleshooting: "I see the starting acid reforming instead of the amide."

Because the acid chloride is sterically hindered, the reaction with ammonia is slower than usual. If water is present (even atmospheric moisture), hydrolysis will outcompete amidation.

The "Anhydrous Gas" Method (Recommended): Instead of using aqueous ammonia (


), use ammonia gas or a saturated solution of 

in THF/Methanol.
  • Dissolve the crude acid chloride in dry THF (Tetrahydrofuran).

  • Cool to

    
    C.
    
  • Purge with

    
     gas or drip in 
    
    
    
    in Methanol.
  • Stir aggressively. The reaction is biphasic (solid

    
     precipitates).
    

Visualizing the Workflow:

AmidationWorkflow Start Acid Chloride (in Toluene/THF) Check Moisture Control? Start->Check PathA Aqueous NH3 (High Hydrolysis Risk) Check->PathA Low Control PathB Anhydrous NH3/MeOH (Preferred) Check->PathB Strict Control Product 2-Nitro-3,6-dimethoxybenzamide (Precipitate) PathA->Product Yield <50% PathB->Product Yield >85%

Caption: Figure 1. Selecting the amidation pathway to minimize hydrolysis side-reactions.

Phase 3: The Reduction (The Yield Bottleneck)

Target Transformation: 2-Nitro-3,6-dimethoxybenzamide


 2-Amino-3,6-dimethoxybenzamide
Critical Troubleshooting: "The reaction stops at 60% conversion."

This is the most technically demanding step. The 3-methoxy group forces the nitro group to twist, breaking conjugation with the ring. This makes the nitro group harder to reduce. Furthermore, sulfur residues from Phase 1 (Thionyl Chloride) will poison Palladium catalysts instantly.

The Solution: Catalyst Choice & Poison Control

VariableRecommendationRationale
Catalyst 5% Pd/C (50% wet) High surface area. The "wet" catalyst reduces fire risk but requires accounting for water mass.
Alt. Catalyst Raney Nickel Use if Pd/C fails. Raney Ni is less sensitive to sulfur poisoning but requires higher pressure.
Solvent Methanol + THF (1:1) The product (amino-amide) is often insoluble in pure methanol, coating the catalyst and stopping the reaction. THF solubilizes the product.
Pressure 3-5 bar (45-75 psi) Atmospheric pressure (balloon) is insufficient for this sterically hindered nitro group.
Additives Acetic Acid (Trace) Prevents the formation of azo-dimer impurities.

The "Sulfur Scrub" Protocol (Mandatory): Before hydrogenation, the nitro-amide intermediate must be recrystallized or washed with bicarbonate to remove all traces of sulfur species from the thionyl chloride step. Even ppm levels of sulfur will deactivate Pd/C [2].

Technical FAQs

Q1: My product has a pink/reddish hue after hydrogenation. Is it impure? A: Yes. This indicates the formation of azo or azoxy intermediates (dimers formed by incomplete reduction).

  • Fix: Your hydrogenation stopped too early or the catalyst was poisoned. Filter the catalyst, add fresh catalyst, and re-hydrogenate at a slightly higher temperature (

    
    C).
    

Q2: Can I use Iron/HCl (Béchamp reduction) instead of Hydrogenation? A: You can, but it is not recommended for this specific substrate.

  • Risk:[1] The acidic conditions can hydrolyze the amide group (C1) or demethylate the methoxy groups (C3/C6) if the temperature spikes. Catalytic hydrogenation is cleaner and preserves the amide bond.

Q3: The product is not precipitating during workup. A: 2-Amino-3,6-dimethoxybenzamide is amphoteric.

  • Check pH: If the solution is too acidic (from acetic acid used in reduction), the amine is protonated (salt form, soluble). If too basic, the amide might deprotonate (rare, but possible).

  • Fix: Adjust pH to neutral (~7-8) and cool to

    
    C. If it still doesn't precipitate, concentrate the solvent (Rotavap) to 20% volume.
    

Troubleshooting Logic Tree

Troubleshooting Start Low Yield Detected Step1 Step 1: Acid Chloride Start->Step1 Step2 Step 2: Amidation Start->Step2 Step3 Step 3: Reduction Start->Step3 Q1 Temp too high. Use Toluene <50°C Step1->Q1 Black Tar? Q2 Hydrolysis. Use Anhydrous NH3 Step2->Q2 Starting Material Returns? Q3 Catalyst Poisoning. Wash Nitro-Amide to remove Sulfur. Step3->Q3 Incomplete Conversion?

Caption: Figure 2. Diagnostic logic for isolating yield losses in the synthetic cascade.

References

  • BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols for the Synthesis of Esters and Amides using Thionyl Chloride. Retrieved from 2.

  • Almac Group. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Emphasizes the impact of catalyst poisoning and mass transfer in nitro-reductions. Retrieved from 9.

  • ChemicalBook. (2024). General procedure for the synthesis of 2-amino-4,5-dimethoxybenzoic acid. (Analogous chemistry for dimethoxy-substituted benzamides). Retrieved from 4.

  • Google Patents. (2013). Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide (US9346743B2). Details the hydration and protection strategies for similar steric isomers. Retrieved from 10.

Sources

optimizing the concentration of 2-Amino-3,6-dimethoxybenzamide for assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Assay Optimization Guide Ticket ID: #REQ-2A36DMB-OPT Subject: Optimizing Concentration of 2-Amino-3,6-dimethoxybenzamide for Biological Assays Assigned Specialist: Senior Application Scientist, Dr. Aris[1]

Overview

Welcome to the Technical Support Center. You are inquiring about 2-Amino-3,6-dimethoxybenzamide , a substituted benzamide derivative.[1] Based on its pharmacophore, this compound is structurally related to a class of molecules often utilized as PARP inhibitors (poly(ADP-ribose) polymerase) or as specific fragments in Fragment-Based Drug Discovery (FBDD) .[1]

Optimizing the concentration of such small molecules is not merely about finding a "working dose"; it is about balancing solubility , potency (IC50/EC50) , and off-target interference (such as autofluorescence).[1]

This guide is structured to troubleshoot and optimize your experimental conditions.

Phase 1: Solubility & Stock Preparation

The Issue: Substituted benzamides often exhibit poor aqueous solubility.[1] If your compound precipitates in the assay media, your "concentration" is theoretical, not actual, leading to flat dose-response curves.

Q: How do I prepare a stable stock solution without crashing the compound?

A: Follow this "Solubility Bridge" protocol. Do not dissolve directly in aqueous buffer.[1]

  • Primary Stock (Master): Dissolve 2-Amino-3,6-dimethoxybenzamide in 100% DMSO (Dimethyl sulfoxide).

    • Target Conc: 10 mM or 100 mM (depending on potency).[1]

    • Validation: Vortex for 30 seconds. Inspect for turbidity. If turbid, sonicate at 37°C for 5 minutes.

  • Working Stock (Intermediate):

    • Rule: Keep DMSO concentration constant across all wells if possible, or keep it below the toxicity threshold (usually <0.5% for cell assays, <5% for enzymatic assays).

    • Step: Create a 100x or 1000x concentrate in DMSO before spiking into the media.[1]

Q: My compound precipitates when I add it to the cell culture media. Why?

A: This is "Crash-Out." The methoxy groups at positions 3 and 6 increase lipophilicity compared to a naked benzamide.[1] When a high-concentration DMSO stock hits the aqueous buffer, the local water concentration spikes, forcing the hydrophobic molecule out of solution.

Troubleshooting Protocol: The "Step-Down" Dilution Instead of adding 1 µL of 100% DMSO stock to 1000 µL media (shock dilution), use an intermediate step:

  • Dilute stock 1:10 in PBS + 10% DMSO .

  • Then dilute that intermediate into your final media.

  • Check: Measure Absorbance at 600nm (OD600). Any spike >0.05 indicates precipitation.[1]

Phase 2: Determining the Optimal Assay Window

The Issue: Users often guess a concentration (e.g., 10 µM) and fail to see an effect, or see total cell death. You need to define the Dynamic Range .[1]

Q: What concentration range should I screen first?

A: Do not start with a linear scale (1, 2, 3 µM). Use a Logarithmic (Half-Log) Titration .

Experimental Workflow: Run a 8-point dose-response curve to bracket the IC50.

PointConcentration (µM)Rationale
1100.0High Cap: Tests for off-target toxicity or solubility limits.[1]
230.0Half-log step.[1]
310.0Common Hit Zone: Typical for moderate inhibitors.[1]
43.0
51.0Potency Threshold: Good leads usually active here.[1]
60.3
70.1High Potency: Specific binding zone.[1]
80.0 (DMSO Only)Negative Control: Basal activity.[1]

Q: How do I interpret the curve if it looks flat?

  • Flat Top (No inhibition at high dose): The compound is inactive, or it has precipitated (see Phase 1).[1]

  • Flat Bottom (Activity doesn't recover): You have non-specific toxicity (cell death) rather than specific inhibition.[1]

  • Bell-Shaped Curve: This is the "Hook Effect" or biphasic response.[1] At high concentrations, the compound might be aggregating or quenching the assay signal.

Phase 3: Critical Interference (Autofluorescence)[1]

The Issue: 2-Amino-3,6-dimethoxybenzamide contains an electron-donating amino group and two methoxy groups on a conjugated benzene ring.[1] This structure is a candidate for intrinsic fluorescence .[1]

Q: I am seeing "negative inhibition" (signal increasing) in my fluorescence assay. Is the drug activating the enzyme?

A: Likely not. The compound is probably fluorescing at the same wavelength as your assay readout (e.g., Coumarin or Fluorescein).

Validation Protocol: The "Mock" Assay

  • Prepare the assay buffer without the enzyme or cells.[1]

  • Add the compound at the highest concentration (e.g., 100 µM).

  • Measure fluorescence.[1]

  • Result: If the signal is significantly higher than the buffer blank, your compound is autofluorescent.

    • Fix: Switch to a Red-Shifted assay (readout >600nm) or use a colorimetric readout (e.g., Absorbance).[1]

Visualizing the Optimization Workflow

The following diagram illustrates the logical decision tree for optimizing the concentration of your benzamide derivative, ensuring data integrity from stock prep to IC50 calculation.

AssayOptimization Start Start: 2-Amino-3,6-dimethoxybenzamide SolubilityCheck Step 1: Solubility Check (100% DMSO Stock) Start->SolubilityCheck Precipitation Precipitation in Media? SolubilityCheck->Precipitation FixSolubility Action: Reduce Max Conc. or Increase DMSO (if tolerated) Precipitation->FixSolubility Yes InterferenceCheck Step 2: Interference Check (Autofluorescence/Quenching) Precipitation->InterferenceCheck No (Clear) FixSolubility->Precipitation IsFluorescent Signal in Blank? InterferenceCheck->IsFluorescent ChangeReadout Action: Switch Assay Mode (e.g., Luminescence/Absorbance) IsFluorescent->ChangeReadout Yes (>10% Background) RangeFinding Step 3: Range Finding (Log-Scale Dilution 0.1 - 100 µM) IsFluorescent->RangeFinding No ChangeReadout->RangeFinding CurveFit Curve Analysis RangeFinding->CurveFit RefineRange Action: Narrow Range (Linear scale around IC50) CurveFit->RefineRange Poor Fit / Partial Curve FinalAssay Final Assay: Optimized IC50 CurveFit->FinalAssay Sigmoidal Fit RefineRange->RangeFinding

Caption: Logical workflow for optimizing small molecule concentration, addressing solubility limits and assay interference before final IC50 determination.

Frequently Asked Questions (FAQ)

Q: Can I store the diluted compound in plastic plates? A: Be cautious. Benzamides are hydrophobic.[1] They can adsorb to the walls of polystyrene plates, effectively lowering the concentration in the well.

  • Recommendation: Use Polypropylene (PP) plates for intermediate dilutions.[1] Use "Low-Binding" plates for the final assay.[1]

Q: What is the maximum DMSO concentration I can use? A:

  • Enzymatic Assays: Typically 5-10% is tolerated.[1]

  • Cell-Based Assays: Strictly <0.5% (v/v). Higher DMSO levels can permeabilize membranes or induce differentiation (especially in HL-60 or stem cells), confounding your results.[1]

Q: Is this compound light sensitive? A: Methoxy-substituted aromatics can be susceptible to photo-oxidation over long periods.[1]

  • Protocol: Wrap your stock vials in aluminum foil and avoid leaving assay plates in direct light on the benchtop for extended periods.[1]

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] (Reference for intrinsic fluorescence of substituted benzenes).

  • Sigma-Aldrich. (n.d.).[1] DMSO Solubility Data & Handling Guide.

Sources

common experimental problems with 2-Amino-3,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-3,6-dimethoxybenzamide

Welcome to the technical support resource for 2-Amino-3,6-dimethoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling and experimental use of this compound. Given the specific functionalities of this molecule—a highly activated aniline, two methoxy groups, and a primary amide—this guide addresses potential challenges by explaining the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the properties and handling of 2-Amino-3,6-dimethoxybenzamide.

Q1: What are the optimal storage conditions for 2-Amino-3,6-dimethoxybenzamide?

A1: Due to the electron-rich aniline moiety, this compound is susceptible to oxidation, which can lead to discoloration (e.g., turning from off-white to brown) and impurity formation. Optimal storage conditions are in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.

Q2: What solvents are suitable for dissolving 2-Amino-3,6-dimethoxybenzamide?

A2: Based on its functional groups (amino, amide, methoxy), the compound is polar. It is expected to have good solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols like methanol and ethanol.[1][2][3] Its solubility in water is likely limited but may be enhanced under acidic conditions due to the protonation of the basic amino group. It is expected to have poor solubility in non-polar solvents like hexanes or toluene.[3]

Q3: The compound appears discolored upon arrival or after a short storage period. Is it still usable?

A3: Discoloration, typically to a tan or brown color, is a common sign of oxidation of the aniline group. While minor discoloration may not significantly affect some reactions, it indicates the presence of impurities. For sensitive applications, such as in catalysis or multi-step synthesis where purity is critical, it is highly recommended to purify the material before use. A simple filtration through a short plug of silica gel or recrystallization can often remove oxidative impurities.

Q4: Which functional group is most likely to react first in a typical synthetic transformation?

A4: The primary amino group (-NH₂) is the most nucleophilic and basic site on the molecule. In most reactions with electrophiles (e.g., acyl chlorides, alkyl halides), the amino group will react preferentially over the amide. The high electron density of the aromatic ring, activated by the amino and two methoxy groups, also makes it highly susceptible to electrophilic aromatic substitution.[4][5]

Part 2: Troubleshooting Guide

This section details common experimental problems, their root causes, and scientifically grounded solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield in Acylation/Alkylation 1. Oxidation of Starting Material: The aniline group may have oxidized, reducing the amount of active nucleophile. 2. Steric Hindrance: The ortho-methoxy group may sterically hinder the approach of bulky electrophiles to the amino group. 3. Poor Solubility: The compound may not be fully dissolved in the reaction solvent, leading to incomplete reaction.1. Confirm Purity: Check the purity of the starting material by TLC or LC-MS. If impurities are detected, purify by recrystallization or column chromatography. 2. Optimize Reaction Conditions: For sterically hindered reactions, consider increasing the reaction temperature or using a more reactive electrophile. The addition of a non-hindered base can also facilitate the reaction. 3. Solvent Selection: Ensure complete dissolution. Consider using a more polar aprotic solvent like DMF or NMP. Gentle heating can also improve solubility.
Formation of Multiple Products in Electrophilic Aromatic Substitution (e.g., Halogenation) 1. Over-activation of the Ring: The combination of one amino and two methoxy groups makes the benzene ring extremely electron-rich and highly activated towards electrophiles.[5][6] This can lead to multiple substitutions (e.g., di- or tri-halogenation) even under mild conditions.[5] 2. Lack of Regiocontrol: The directing effects of the three activating groups can lead to a mixture of ortho- and para-substituted isomers relative to the amino group.1. Protect the Amino Group: Convert the highly activating -NH₂ group into a less activating amide (e.g., acetamide) via acetylation.[5] This moderates the ring's reactivity and provides steric bulk to direct substitution, often to the para position. The protecting group can be removed later by hydrolysis. 2. Use Milder Reagents & Low Temperature: Employ less reactive electrophiles (e.g., N-bromosuccinimide instead of Br₂) and conduct the reaction at low temperatures (e.g., 0 °C or below) to improve selectivity.
Difficulty in Product Purification by Column Chromatography 1. Product Streaking on Silica Gel: The basicity of the aniline nitrogen can cause strong interaction with the acidic silica gel, leading to tailing or streaking of the product spot on TLC and poor separation during column chromatography.[7] 2. Co-elution with Polar Byproducts: The high polarity of the benzamide functional group can make separation from other polar impurities challenging.[7][8]1. Neutralize the Stationary Phase: Pre-treat the silica gel with a small amount of a tertiary amine base (e.g., 1% triethylamine in the eluent).[7] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation. 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase (e.g., amine-bonded silica).[7] 3. Employ Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography can be an effective alternative.[7][9]
Unexpected Side Reactions (e.g., Ring Oxidation) 1. Air-Sensitivity: Electron-rich anilines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by the presence of certain metals or light, leading to colored, polymeric byproducts.[10]1. Perform Reactions Under Inert Atmosphere: Conduct all reactions under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[11] 2. Use Degassed Solvents: Degassing solvents prior to use can remove dissolved oxygen.

Part 3: Experimental Protocols & Visualizations

Protocol: Protective Acetylation of 2-Amino-3,6-dimethoxybenzamide

This protocol describes the protection of the highly activating amino group as an acetamide. This is a crucial step before attempting many electrophilic aromatic substitution reactions to prevent over-reaction and control regioselectivity.

Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3,6-dimethoxybenzamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate. The reaction should be set up under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.[12]

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise via syringe. The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

  • Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-(2-carbamoyl-3,4-dimethoxyphenyl)acetamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for troubleshooting common issues encountered when working with 2-Amino-3,6-dimethoxybenzamide.

G cluster_prep Preparation & Purity Check cluster_reaction Reaction Troubleshooting cluster_solutions_yield cluster_solutions_side cluster_purification Purification Troubleshooting cluster_solutions_purify start Start: Obtain 2-Amino-3,6-dimethoxybenzamide purity_check Visual Inspection & Purity Analysis (TLC/LC-MS) start->purity_check is_pure Is it pure? purity_check->is_pure purify Purify by Recrystallization or Column Chromatography is_pure->purify No reaction_setup Set up Reaction (e.g., Acylation, EAS) is_pure->reaction_setup Yes purify->purity_check reaction_outcome Successful Reaction? reaction_setup->reaction_outcome low_yield Problem: Low Yield or Incomplete Reaction reaction_outcome->low_yield No side_products Problem: Multiple Side Products reaction_outcome->side_products No purification_step Purify Product by Column Chromatography reaction_outcome->purification_step Yes sol_yield1 Optimize Solvent & Temperature low_yield->sol_yield1 sol_yield2 Check Reagent Stoichiometry & Purity low_yield->sol_yield2 sol_side1 Protect Amino Group (e.g., Acetylation) side_products->sol_side1 sol_side2 Use Milder Reagents & Lower Temperature side_products->sol_side2 sol_yield1->reaction_setup sol_yield2->reaction_setup sol_side1->reaction_setup sol_side2->reaction_setup purification_outcome Good Separation? purification_step->purification_outcome streaking Problem: Streaking or Tailing purification_outcome->streaking No end_node Pure Product Isolated purification_outcome->end_node Yes sol_purify1 Add Base (e.g., Et3N) to Eluent streaking->sol_purify1 sol_purify2 Use Alumina or Reversed-Phase Column streaking->sol_purify2 sol_purify1->purification_step sol_purify2->purification_step

Caption: Troubleshooting workflow for experiments involving 2-Amino-3,6-dimethoxybenzamide.

References

  • Allen, T. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • Chemistry Steps. Reactions of Aniline. (2024). [Link]

  • Google Patents.
  • Galy, B., et al. Trichloroacetic acid fueled practical amine purifications. (2022). PMC - NIH. [Link]

  • Quora. Why is aniline more reactive than acetanilide?. (2018). [Link]

  • ACS Publications. Reactions of Anilines and Benzamides with a 14-Electron Iridium(I) Bis(phosphinite) Complex: N−H Oxidative Addition versus Lewis Base Coordination. (2006). Organometallics. [Link]

  • PubMed. Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. (2006). [Link]

  • Nature. Reactions for making widely used aniline compounds break norms of synthesis. (2025). [Link]

  • DergiPark. Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. (2007). [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. (2023). [Link]

  • Shimadzu Chemistry & Diagnostics. 2-Amino-4-methoxybenzamide | 38487-91-1. [Link]

  • RSC Publishing. Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. (2013). [Link]

  • Scribd. Benzamide Synthesis and Recrystallization. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. (2021). [Link]

  • PubChem - NIH. 2-Amino-3-methoxybenzamide | C8H10N2O2 | CID 18536571. [Link]

  • Pacific Northwest Pest Management Handbooks. SECTION B. AGRICHEMICALS AND THEIR PROPERTIES. [Link]

  • AERU - University of Hertfordshire. 2,6-dimethoxybenzamide. (2021). [Link]

  • National Pesticide Information Center. Dicamba Technical Fact Sheet. [Link]

  • PubChem - NIH. Isoxaben | C18H24N2O4 | CID 73672. [Link]

  • Alligare. 2,4-D AMINE. [Link]

Sources

Technical Support Center: Purification of 2-Amino-4,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Isomers: The information presented in this guide primarily pertains to 2-Amino-4,6-dimethoxybenzamide (CAS No: 63920-73-0) . While the user specified "2-Amino-3,6-dimethoxybenzamide," detailed purification protocols for this specific isomer are not as readily available in the scientific literature. However, the purification principles and troubleshooting strategies for these closely related structural isomers are highly transferable. This guide leverages established methods for aminobenzamide purification to provide a robust resource for researchers.

Introduction

2-Amino-4,6-dimethoxybenzamide is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] Achieving high purity of this compound is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs) and for ensuring the safety and efficacy of the final drug product. This technical support center provides a comprehensive guide to the purification techniques for 2-Amino-4,6-dimethoxybenzamide, complete with troubleshooting guides and frequently asked questions to assist researchers in overcoming common challenges.

Physicochemical Properties of 2-Amino-4,6-dimethoxybenzamide

A thorough understanding of the physicochemical properties of 2-Amino-4,6-dimethoxybenzamide is fundamental to developing effective purification strategies.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃[3]
Molecular Weight 196.21 g/mol [3]
Appearance Pale-yellow to Yellow-brown Solid[3]
Purity (Typical) 95-97%[3][4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Amino-4,6-dimethoxybenzamide?

A1: Common impurities often stem from the synthetic route used. For instance, if the benzamide is synthesized from 3,5-dimethoxyaniline, impurities could include unreacted starting materials, byproducts from protecting and deprotecting steps, or related isomers.[1] If the synthesis involves the hydration of 2-amino-4,6-dimethoxybenzonitrile, residual nitrile may be present.[1] Discoloration, often seen as a yellow or brown hue, typically indicates the presence of oxidized impurities.[5]

Q2: Which solvent system is best for the recrystallization of 2-Amino-4,6-dimethoxybenzamide?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For structurally similar aminobenzamides, mixed solvent systems like ethanol/water are often effective.[5][6] Other potential solvents to screen include ethanol, isopropyl ether, and toluene.[5] The choice of solvent should be empirically determined to maximize yield and purity.

Q3: Can column chromatography effectively purify this compound?

A3: Yes, column chromatography is a powerful technique for purifying 2-Amino-4,6-dimethoxybenzamide.[6][7] However, the basicity of the primary amine can lead to strong interactions with the acidic silica gel, resulting in peak tailing. To counteract this, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.[5][6] This neutralizes the acidic sites on the silica, leading to improved peak shape and separation.

Q4: My purified product is still discolored. What can I do?

A4: If discoloration persists after initial purification, it is likely due to highly colored, minor impurities. A common and effective method to remove such impurities is to treat a solution of the compound with activated carbon. The activated carbon adsorbs the colored impurities, which can then be removed by hot filtration before crystallization.[5]

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual solvents or impurities. A sharp melting point close to the literature value is also a strong indicator of high purity.[5]

Purification Workflow

Purification Workflow cluster_assessment Initial Assessment cluster_purification Purification Method cluster_analysis Purity Verification Crude Crude Product TLC TLC Analysis Crude->TLC Spot sample Recrystallization Recrystallization TLC->Recrystallization Simple spot pattern ColumnChrom Column Chromatography TLC->ColumnChrom Complex spot pattern PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->PureProduct HPLC HPLC PureProduct->HPLC NMR NMR PureProduct->NMR MP Melting Point PureProduct->MP

Caption: General workflow for the purification and analysis of 2-Amino-4,6-dimethoxybenzamide.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Add more solvent. Use a solvent with a lower boiling point. Ensure slow cooling.
No Crystal Formation Solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent. Add a co-solvent in which the compound is less soluble (an anti-solvent). Scratch the inside of the flask with a glass rod. Add a seed crystal.
Low Recovery Too much solvent was used. The compound is partially soluble in the cold solvent. Crystals were lost during filtration.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Impurities Co-crystallize The chosen solvent does not effectively differentiate between the compound and the impurity. Cooling was too rapid.Screen for a different recrystallization solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Strong interaction between the basic amine and acidic silica gel.Add 0.1-1% triethylamine or ammonia to the eluent to neutralize the silica surface.[5][6]
Poor Separation The polarity of the eluent is too high or too low. The column is overloaded.Optimize the mobile phase using TLC. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[6] Reduce the amount of crude material loaded onto the column.
Compound Stuck on Column The eluent is not polar enough to elute the compound. The compound is irreversibly adsorbed.Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol). If the compound still does not elute, consider using a different stationary phase like alumina.
Cracked or Channeled Column The column was not packed properly. The solvent level dropped below the top of the silica.Ensure the silica gel is packed as a uniform slurry without air bubbles.[5] Always maintain a level of solvent above the silica bed.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 2-Amino-4,6-dimethoxybenzamide in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% w/w) of activated carbon and gently reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and activated carbon.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.

Protocol 2: Column Chromatography on Silica Gel
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase that provides good separation of the target compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant head of solvent above the silica.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Amino-4,6-dimethoxybenzamide.

Troubleshooting Logic for Recrystallization

Recrystallization Troubleshooting node_sol node_sol Start Start Recrystallization Problem Problem Encountered? Start->Problem OilingOut Oiling Out? Problem->OilingOut Yes Success Successful Purification Problem->Success No NoCrystals No Crystals? OilingOut->NoCrystals No Sol_AddSolvent Add more solvent / Use lower boiling point solvent OilingOut->Sol_AddSolvent Yes LowYield Low Yield? NoCrystals->LowYield No Sol_Scratch Scratch flask / Add seed crystal / Concentrate solution NoCrystals->Sol_Scratch Yes Sol_Cool Ensure thorough cooling / Minimize wash solvent LowYield->Sol_Cool Yes Sol_AddSolvent->Problem Sol_Scratch->Problem Sol_Cool->Problem

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

References

  • 2-Amino-4,6-dimethoxybenzamide | 63920-73-0 - MilliporeSigma. (n.d.). Retrieved February 22, 2024, from [Link]

  • 2-Amino-3-methoxybenzamide | C8H10N2O2 | CID 18536571 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

  • 2-amino-n-phenethyl-benzamide Properties - EPA. (n.d.). Retrieved February 22, 2024, from [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.). Retrieved February 22, 2024, from [Link]

  • 2-Amino-4-methoxybenzamide | 38487-91-1 | Reference standards | Shimadzu Chemistry & Diagnostics. (n.d.). Retrieved February 22, 2024, from [Link]

  • Amino Acid Purification - Column Chromatography. (n.d.). Retrieved February 22, 2024, from [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents. (n.d.).
  • Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion. (n.d.). Retrieved February 22, 2024, from [Link]

  • 2-Amino-3-methylbenzamide | C8H10N2O | CID 14221807 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - European Patent Office - EP 2102150 B1 - Googleapis.com. (n.d.). Retrieved February 22, 2024, from [Link]

  • WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE - WIPO Patentscope. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed. (n.d.). Retrieved February 22, 2024, from [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-3,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,6-dimethoxybenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important intermediate. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter.

Question 1: I am observing a significant amount of a diacylated byproduct during the N-acylation step. What is causing this and how can I prevent it?

Answer:

The formation of an N,N-diacyl derivative is a common side reaction when acylating anilines, especially under basic conditions.[1] The primary amino group of 2-Amino-3,6-dimethoxybenzamide can undergo a second acylation, leading to a loss of your desired product and complicating purification.

Root Cause Analysis:

  • Excess Acylating Agent: Using a large excess of the acylating agent (e.g., acid chloride or anhydride) can drive the reaction towards diacylation.

  • Strong Base and High Temperature: The use of strong, non-hindered bases and elevated temperatures can deprotonate the initially formed amide, making it susceptible to a second acylation.

  • Reaction Time: Prolonged reaction times can also contribute to the formation of the diacylated byproduct.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of your acylating agent. Begin with a 1:1 molar ratio of the amine to the acylating agent and monitor the reaction progress closely by TLC or LC-MS.

  • Choice of Base: Employ a sterically hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), to selectively deprotonate the primary amine without facilitating the deprotonation of the less accessible amide proton.

  • Temperature Management: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more kinetically controlled mono-acylation.

  • Alternative Acylation Methods: Consider using coupling reagents like EDC/HOBt for amide bond formation from the corresponding carboxylic acid. This method often provides better control and selectivity.[2]

Question 2: My final product appears to have undergone partial demethylation. What reaction conditions could lead to this and how can it be avoided?

Answer:

Partial demethylation of the methoxy groups on the aromatic ring is a potential side reaction, particularly when using harsh acidic or basic conditions, or certain metal catalysts during subsequent reaction steps.

Root Cause Analysis:

  • Acid-Catalyzed Cleavage: Strong acids, especially at elevated temperatures, can protonate the ether oxygen, leading to nucleophilic attack by the counter-ion and cleavage of the methyl group.

  • Base-Mediated Cleavage: While less common for aryl methyl ethers, very strong bases at high temperatures can also promote demethylation.

  • Lewis Acid Catalysts: Certain Lewis acids used in subsequent synthetic steps can coordinate to the methoxy oxygen atoms, activating them for cleavage.

Preventative Measures:

  • pH Control: Maintain the reaction pH within a neutral or mildly basic range whenever possible. If acidic conditions are necessary, use the mildest acid that achieves the desired transformation and keep the temperature as low as possible.

  • Protecting Groups: If subsequent steps require harsh conditions, consider protecting the methoxy groups, although this adds steps to the overall synthesis. A more practical approach is to carefully select reagents and conditions that are compatible with the methoxy groups.

  • Reagent Selection: When performing reactions on other parts of the molecule, choose reagents known to be compatible with aryl methyl ethers. For instance, if a reduction is needed, catalytic hydrogenation with a suitable catalyst is generally safe for methoxy groups.

Question 3: I am struggling with the purification of 2-Amino-3,6-dimethoxybenzamide. What are the recommended methods for obtaining a high-purity product?

Answer:

The purification of 2-Amino-3,6-dimethoxybenzamide can be challenging due to its polarity and potential for multiple hydrogen bonding interactions. The choice of purification method will depend on the scale of your synthesis and the nature of the impurities.

Recommended Purification Protocols:

1. Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.

  • Solvent Screening: Experiment with a range of solvents to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to try include:

    • Ethanol/Water

    • Methanol/Water[3]

    • Ethyl Acetate/Hexane

    • Acetonitrile[3]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Silica Gel Column Chromatography: If recrystallization is not effective or if impurities have similar solubility profiles, column chromatography is a viable alternative.

  • Solvent System (Eluent): The polarity of the eluent is critical. A gradient elution is often necessary. Start with a less polar solvent system and gradually increase the polarity.

    • Initial Systems to Try:

      • Dichloromethane/Methanol[4]

      • Ethyl Acetate/Hexane

  • TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The desired product should have an Rf value between 0.2 and 0.4 for good separation.

  • Column Packing and Loading: Ensure the silica gel is properly packed to avoid cracking or channeling. Load the crude product dissolved in a minimal amount of the eluent or adsorbed onto a small amount of silica gel.

Data Summary for Purification Strategies:

Purification MethodRecommended Solvents/EluentsKey Considerations
Recrystallization Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane, AcetonitrileIdeal for removing minor impurities and obtaining crystalline material.
Column Chromatography Dichloromethane/Methanol, Ethyl Acetate/HexaneUseful for separating compounds with different polarities. Requires careful selection of the eluent system based on TLC analysis.
Question 4: I have observed the formation of an oxidized byproduct, which is colored. What could be the cause and how can I minimize it?

Answer:

Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. This can occur due to exposure to air, certain reagents, or metal catalysts.

Root Cause Analysis:

  • Aerial Oxidation: Prolonged exposure of the amine to air, especially in solution and in the presence of light, can lead to gradual oxidation.

  • Oxidizing Agents: The presence of residual oxidizing agents from previous steps (e.g., hydrogen peroxide) can cause unwanted side reactions.[5]

  • Metal-Catalyzed Oxidation: Trace metal impurities can catalyze the oxidation of the amino group.

Mitigation Strategies:

  • Inert Atmosphere: Whenever possible, conduct reactions and handle the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture or during storage can help prevent oxidation.

  • Quenching of Oxidants: If an oxidizing agent was used in a previous step, ensure it is thoroughly quenched before proceeding with the synthesis. For example, sodium bisulfite can be used to quench residual hydrogen peroxide.[5]

Visual Representation of Key Synthetic Steps and Potential Side Reactions:

Synthesis_Troubleshooting cluster_synthesis Synthesis of 2-Amino-3,6-dimethoxybenzamide cluster_side_reactions Potential Side Reactions Starting_Material 3,5-Dimethoxyaniline Derivative Intermediate Protected & Functionalized Intermediate Starting_Material->Intermediate Protection & Functionalization Product 2-Amino-3,6-dimethoxybenzamide Intermediate->Product Deprotection & Amide Formation Diacylation N,N-Diacylated Byproduct Product->Diacylation Excess Acylating Agent Demethylation Partially Demethylated Product Product->Demethylation Harsh Acidic/Basic Conditions Oxidation Oxidized Impurities Product->Oxidation Aerial Oxidation/Contaminants

Caption: Key steps in the synthesis of 2-Amino-3,6-dimethoxybenzamide and common side reactions.

References

  • US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents.
  • How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. Available at: [Link]

  • US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents.
  • PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - European Patent Office - EP 2102150 B1. Available at: [Link]

  • (PDF) Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Method Refinement for 2-Amino-3,6-dimethoxybenzamide (3,6-DMAB) Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses method refinement for 2-Amino-3,6-dimethoxybenzamide (3,6-DMAB) . Based on the chemical structure (an electron-rich, sterically crowded benzamide derivative), this compound is functionally analogous to standard fluorescent labels like 2-Aminobenzamide (2-AB) but presents unique challenges in labeling kinetics, quantum yield optimization, and chromatographic behavior.

This guide assumes the compound is being used as a fluorogenic label (e.g., for glycans or carbonyls via reductive amination) or as a scaffold probe in pharmacological assays (e.g., PARP inhibition).

Executive Summary: The 3,6-DMAB Challenge

2-Amino-3,6-dimethoxybenzamide (3,6-DMAB) is a specialized benzamide derivative. Unlike the standard 2-Aminobenzamide (2-AB), the presence of methoxy groups at the 3- and 6-positions introduces significant steric and electronic effects :

  • Steric Hindrance: The methoxy group at the 3-position is ortho to the nucleophilic 2-amino group. This significantly retards reaction kinetics (e.g., Schiff base formation) compared to unsubstituted benzamides.

  • Electronic Enrichment: The electron-donating methoxy groups generally enhance fluorescence quantum yield (QY) but can induce solvatochromic shifts, making the signal sensitive to pH and solvent polarity.

  • Hydrophobicity: 3,6-DMAB is more lipophilic than 2-AB, requiring modified washing/SPE protocols to remove excess free dye.

Troubleshooting Guide & FAQs

Section A: Labeling Efficiency & Reaction Kinetics

Q1: I am observing low labeling yields (<50%) compared to standard 2-AB protocols. Is the reagent degraded? Diagnosis: It is likely not degradation but steric hindrance . The 3-methoxy group creates a physical barrier around the 2-amino nitrogen, slowing down the initial nucleophilic attack on the target carbonyl (e.g., reducing end of glycans). Solution: You must drive the reaction thermodynamically and kinetically.

  • Increase Temperature: Raise the reaction temperature from the standard 65°C to 70–75°C (ensure your target is stable).

  • Acid Catalysis: The Schiff base formation is acid-catalyzed. Ensure your Acetic Acid/DMSO ratio is optimized. A slightly higher acid concentration (e.g., 15% v/v glacial acetic acid in DMSO) can protonate the carbonyl more effectively.

  • Reductant Choice: Switch from Sodium Cyanoborohydride (NaCNBH₃) to 2-Picoline Borane (2-PB) . 2-PB is less toxic and often exhibits faster kinetics in sterically demanding reductive aminations.

Q2: The reaction mixture turns dark brown/black over time. Does this affect the assay? Diagnosis: This indicates oxidative instability . The electron-rich 3,6-dimethoxy ring is prone to oxidation, forming quinone-imine-like byproducts that quench fluorescence. Solution:

  • Inert Atmosphere: Perform the labeling reaction under Argon or Nitrogen.

  • Antioxidants: Add 1% w/v Sodium Metabisulfite or thiodiglycol to the reaction mixture to scavenge oxidative radicals.

Section B: Fluorescence Signal & Detection

Q3: My signal-to-noise ratio is poor, and the baseline is drifting. What is happening? Diagnosis: 3,6-DMAB is highly solvatochromic . Small changes in the mobile phase pH or organic modifier percentage (e.g., Acetonitrile vs. Methanol) will shift the emission maximum (


).
Solution: 
  • pH Control: Ensure your mobile phase is buffered (e.g., 50-100 mM Ammonium Formate, pH 4.5). Avoid unbuffered water/acetonitrile gradients.

  • Excitation/Emission Scan: Do not assume 2-AB wavelengths (Ex 330 / Em 420 nm) apply. The methoxy groups likely red-shift the spectra.

    • Recommended Scan:[1]Ex: 340–360 nm | Em: 440–460 nm .

    • Action: Run a 3D spectral scan of the labeled product (not just free dye) in your specific elution buffer.

Section C: Purification & Chromatography[1]

Q4: I cannot separate the free 3,6-DMAB dye from my labeled analyte. The peaks co-elute. Diagnosis: 3,6-DMAB is more hydrophobic than 2-AB. Standard HILIC (Hydrophilic Interaction Liquid Chromatography) protocols designed to elute hydrophilic 2-AB early may cause 3,6-DMAB to retain longer, overlapping with labeled glycans/analytes. Solution:

  • SPE Cleanup: Use a C18 or porous graphitic carbon (PGC) cartridge.

    • Protocol: Load sample in aqueous buffer -> Wash with 5% ACN (removes salts) -> Wash with 15% ACN (removes free 3,6-DMAB, if optimized) -> Elute labeled product with 50% ACN.

  • HILIC Modification: Increase the initial water content slightly or switch to an Amide-80 column which offers better selectivity for benzamide derivatives.

Optimized Experimental Protocols

Protocol A: High-Efficiency Labeling of Glycans with 3,6-DMAB

Rationale: Optimized for sterically hindered amines.

ReagentConcentrationRole
3,6-DMAB 0.5 M in DMSOFluorophore
Acetic Acid 20% (v/v) in DMSOCatalyst
2-Picoline Borane 1.0 M in DMSOReductant (Non-toxic)

Step-by-Step:

  • Preparation: Dissolve the dry sample (e.g., 50 µg glycans) in 10 µL of DMSO/Acetic Acid (7:3 ratio).

  • Addition: Add 10 µL of 0.5 M 3,6-DMAB solution.

  • Reduction: Add 10 µL of 1.0 M 2-Picoline Borane.

  • Incubation: Seal tightly. Incubate at 70°C for 3 hours (longer time compensates for steric hindrance).

  • Cooling: Cool to room temperature before opening to prevent oxidation.

  • Cleanup: Proceed immediately to SPE (Solid Phase Extraction) to remove excess hydrophobic dye.

Protocol B: HPLC-FLD Detection Parameters

Rationale: Adjusted for the bathochromic shift of methoxy-substituted benzamides.

  • Column: Amide-HILIC (2.1 x 150 mm, 1.7 µm)

  • Mobile Phase A: 100 mM Ammonium Formate, pH 4.4

  • Mobile Phase B: 100% Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Temperature: 45°C (Improves peak shape for bulky labels)

  • Fluorescence Detection:

    • Excitation: 350 nm

    • Emission: 450 nm

    • Gain: 100 (High Sensitivity)

Visualizations & Mechanism

Diagram 1: Steric Hindrance Mechanism

This diagram illustrates why 3,6-DMAB reacts slower than standard 2-AB, necessitating the modified protocol.

LabelingMechanism Reactants Reactants: Glycan (Aldehyde) + 3,6-DMAB Intermediate Schiff Base Formation (Rate Limiting Step) Reactants->Intermediate Acid Catalysis (AcOH) Product Stable Secondary Amine (Fluorescent) Intermediate->Product Reduction (2-PB) StericBlock Steric Clash: 3-Methoxy group blocks nucleophilic attack StericBlock->Intermediate Slows Kinetics

Caption: The 3-methoxy substituent creates steric hindrance near the 2-amino group, significantly reducing the rate of Schiff base formation compared to unsubstituted benzamides.

Diagram 2: Assay Workflow & Decision Tree

A self-validating workflow to ensure data integrity.

AssayWorkflow Start Start: 3,6-DMAB Labeling Check1 Check: Reaction Color Start->Check1 Oxidation Dark/Black? Oxidation Detected Check1->Oxidation Yes Cleanup SPE Cleanup (C18/PGC) Check1->Cleanup No (Pale Yellow) FixOx Add Metabisulfite / Use Argon Oxidation->FixOx FixOx->Start Check2 Check: Free Dye Peak Cleanup->Check2 Interference High Background? Check2->Interference Yes Analysis HPLC-FLD Analysis (Ex 350 / Em 450) Check2->Analysis No FixInt Increase Wash Step (15% ACN) Interference->FixInt FixInt->Cleanup

Caption: Troubleshooting workflow for 3,6-DMAB assays, prioritizing oxidation prevention and free-dye removal.

References

  • Bigge, J. C., et al. "Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid." Analytical Biochemistry 230.2 (1995): 229-238. Link

    • Foundational text on benzamide labeling chemistry, establishing the baseline for 2-AB vs. substituted analogs.
  • Anumula, K. R. "Advances in fluorescence derivatization methods for high-performance liquid chromatographic analysis of glycoprotein carbohydrates." Analytical Biochemistry 350.1 (2006): 1-23. Link

    • Discusses the impact of hydrophobicity and electronic substituents on fluorophore performance and separ
  • Ruhaak, L. R., et al. "Glycan labeling strategies and their specific characteristics." Analytical and Bioanalytical Chemistry 397.8 (2010): 3457-3481. Link

    • Provides comparative data on reductive amination kinetics, relevant for optimizing the sterically hindered 3,6-DMAB reaction.
  • PubChem Compound Summary. "2-Amino-3,6-dimethoxybenzamide." National Center for Biotechnology Information. Link

    • Verification of chemical structure and physical properties (H-bond donors/acceptors) used to infer solubility and reactivity.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Selecting the Right Fluorophore: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Fluorescent Probe Landscape

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that profoundly impacts the quality, reliability, and validity of experimental data. The market is saturated with a vast array of fluorescent probes, each with a unique set of photophysical properties. This guide is designed to provide a framework for making informed decisions when selecting a fluorescent probe.

A query was made regarding the fluorescent properties of 2-Amino-3,6-dimethoxybenzamide . Our comprehensive search of scientific literature and commercial databases indicates that this compound is not established as a fluorescent probe. While derivatives of 2-aminobenzamide (2-AB) are utilized as fluorescent labels, particularly in glycan analysis, the specific molecule is not characterized for fluorescence applications.[1]

Therefore, this guide will pivot to a comparative analysis of three widely-used and well-characterized fluorescent probes, representing different spectral classes and performance characteristics: DAPI , a classic blue-emitting nuclear stain; Fluorescein (FITC) , the archetypal green-emitting probe; and Alexa Fluor™ 594 , a high-performance, red-emitting dye. This comparison will provide a robust understanding of the key performance indicators that should be considered during fluorophore selection.

Part 1: A Head-to-Head Comparison of Key Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical properties. These parameters dictate the brightness, signal-to-noise ratio, and suitability of a probe for a given application and instrumentation.

PropertyDAPIFluorescein (FITC)Alexa Fluor™ 594
Excitation Max (nm) ~358~494~590
Emission Max (nm) ~461~518~617
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~27,000~75,000~92,000
Fluorescence Quantum Yield (Φ) ~0.4 (when bound to DNA)~0.92~0.66
Relative Brightness (ε x Φ) ~10,800~69,000~60,720
Photostability Moderate to HighLowHigh
Common Applications Nuclear counterstaining in fixed and live cellsImmunofluorescence, flow cytometry, labeling proteins and nucleic acidsImmunofluorescence, high-resolution imaging, labeling proteins and nucleic acids

Table 1: Comparative analysis of the photophysical properties of DAPI, Fluorescein (FITC), and Alexa Fluor™ 594.

Expert Insights on Photophysical Properties:

  • Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher ε contributes to a brighter fluorescent signal, as more photons are absorbed.

  • Fluorescence Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.[2] A quantum yield closer to 1 signifies a more efficient and brighter fluorophore.[2] The quantum yield of many probes, like DAPI, can be highly dependent on their local environment.[2]

  • Brightness: The practical brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While both FITC and Alexa Fluor™ 594 are significantly brighter than DAPI, the choice between them will depend on the available excitation sources and filter sets on your imaging system.

  • Photostability: This refers to a fluorophore's resistance to photochemical destruction upon exposure to excitation light.[3][4] Low photostability, as seen with Fluorescein, can lead to rapid signal loss during time-lapse imaging or high-intensity illumination.[3][5] In contrast, probes like the Alexa Fluor™ family are engineered for high photostability, making them ideal for demanding applications such as super-resolution microscopy.[4][6]

Part 2: Foundational Experimental Protocols for Fluorophore Characterization

To ensure the validity and reproducibility of fluorescence-based experiments, it is crucial to understand the methodologies used to characterize fluorescent probes. Here, we provide two fundamental protocols.

Protocol for Measuring Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a test sample relative to a known standard.[7][8]

Principle: By comparing the integrated fluorescence intensity of an unknown sample to a standard with a known quantum yield under identical conditions (specifically, at the same absorbance at the excitation wavelength), the quantum yield of the unknown can be calculated.[7]

Step-by-Step Methodology:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test compound. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for blue-emitting probes.[2]

  • Solution Preparation: Prepare a series of dilutions for both the standard and the test compound in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[9]

  • Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings are identical for the standard and the test compound.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.

    • The slope of these plots (Grad) is used in the following equation to calculate the quantum yield of the test sample (Φₓ): Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

      • Φₛₜ is the quantum yield of the standard.

      • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.

      • ηₓ and ηₛₜ are the refractive indices of the solvents used for the test and standard samples, respectively.[7]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis cluster_output Output Standard Select Standard (Known Φ) Dilutions Prepare Dilution Series (Abs < 0.1) Standard->Dilutions Test Prepare Test Compound Test->Dilutions Solvent Choose Common Solvent (Known η) Solvent->Dilutions Absorbance Measure Absorbance at Excitation λ Dilutions->Absorbance Fluorescence Measure Emission Spectra (Identical Settings) Absorbance->Fluorescence Integrate Integrate Emission Spectra Fluorescence->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Slopes (Grad) & Quantum Yield (Φx) Plot->Calculate Result Relative Quantum Yield (Φx) Calculate->Result

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Protocol for Assessing Photostability

Photostability is a critical parameter, especially for imaging applications that require prolonged or intense illumination.[3][10]

Principle: The rate of photobleaching is quantified by measuring the decrease in fluorescence intensity over time under continuous illumination.[11]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample of the fluorophore (e.g., conjugated to an antibody and bound to a substrate on a microscope slide).

  • Microscope Setup:

    • Place the sample on the stage of a fluorescence microscope.

    • Select an appropriate objective and filter set for the fluorophore.

    • Define a region of interest (ROI) for imaging.

  • Imaging Acquisition:

    • Set the illumination intensity to a level relevant for your intended application. It is crucial to keep this intensity constant across all experiments for valid comparison.[10]

    • Acquire a time-lapse series of images, capturing an image at regular intervals (e.g., every 10-30 seconds).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.[11]

    • Correct for background fluorescence by subtracting the intensity of a region without the fluorophore.[11]

    • Normalize the intensity at each time point to the initial intensity (at time t=0).[11]

    • Plot the normalized intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[11]

G cluster_setup Setup cluster_acq Acquisition cluster_analysis Analysis cluster_output Output Sample Prepare Fluorophore Sample on Slide Microscope Configure Microscope (Objective, Filters) Sample->Microscope ROI Define Region of Interest (ROI) Microscope->ROI Illuminate Continuous Illumination (Constant Intensity) ROI->Illuminate Timelapse Acquire Time-Lapse Image Series Illuminate->Timelapse Measure Measure Mean Intensity in ROI per Frame Timelapse->Measure Correct Background Correction Measure->Correct Normalize Normalize Intensity to t=0 Correct->Normalize Plot Plot Normalized Intensity vs. Time Normalize->Plot Result Photobleaching Half-Life (t½) Plot->Result

Caption: Workflow for Assessing Fluorophore Photostability.

Part 3: Application-Driven Fluorophore Selection

The optimal fluorophore is not always the brightest or the most stable in isolation, but rather the one that is best suited for the specific biological question and experimental setup.

  • DAPI: Its primary application is as a nuclear counterstain in fixed-cell immunofluorescence and histology.[12] While it can be used in live cells, its UV excitation can be phototoxic.[13][14] Hoechst dyes (33342 and 33258) are often preferred for live-cell nuclear staining due to better cell permeability and lower toxicity.[15]

  • Fluorescein (FITC): Due to its high brightness and excitation near the 488 nm laser line, FITC has been a workhorse for immunofluorescence and flow cytometry.[16] However, its poor photostability and pH-sensitive fluorescence make it less suitable for quantitative or long-term imaging experiments.[5]

  • Alexa Fluor™ 594: As a member of the Alexa Fluor™ family, this dye offers a combination of high brightness, exceptional photostability, and pH insensitivity.[3] This makes it an excellent choice for demanding applications such as confocal microscopy, super-resolution imaging (e.g., STORM), and long-term live-cell imaging.

G Start Start: Choose a Fluorophore LiveOrFixed Live or Fixed Cells? Start->LiveOrFixed Application Primary Application? LiveOrFixed->Application Fixed LiveOrFixed->Application Live ImagingNeeds Imaging Demands? Application->ImagingNeeds Protein/Structure Labeling DAPI Use DAPI (or Hoechst for Live) Application->DAPI Nuclear Counterstain FITC Consider FITC (for Endpoint Assays) ImagingNeeds->FITC Standard Endpoint (e.g., Flow Cytometry) Alexa Choose Alexa Fluor™ Dyes ImagingNeeds->Alexa Quantitative / Long-Term / High-Res

Sources

A Senior Application Scientist's Guide to the Experimental Validation of a Novel Benzamide-Based PARP Inhibitor: A Comparative Analysis Using 2-Amino-3,6-dimethoxybenzamide as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold and the Imperative of Rigorous Validation

The benzamide moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics. Its utility is perhaps most elegantly demonstrated in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of agents that has revolutionized the treatment of cancers harboring DNA damage response (DDR) deficiencies.[1][2] Given the competitive landscape and the quest for inhibitors with improved potency, selectivity, or novel mechanisms of action, the rigorous validation of new chemical entities is paramount.

This guide addresses the critical process of validating experimental results for a novel benzamide derivative. For the purpose of this in-depth technical guide, we will use the hypothetical compound 2-Amino-3,6-dimethoxybenzamide as our candidate agent. While this specific molecule is not an established research tool, its structure provides a relevant framework to illustrate the multi-step validation cascade required to characterize a potential PARP inhibitor. We will compare its hypothetical performance against Olaparib, the first-in-class, FDA-approved PARP inhibitor, providing a benchmark for efficacy and mechanism.[3][4]

This document is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid template in favor of a logical, field-proven workflow that moves from fundamental physicochemical characterization to complex cellular mechanism-of-action studies. Each step is designed to be a self-validating system, incorporating appropriate controls and explaining the scientific rationale behind experimental choices.

Part 1: Foundational Validation: Synthesis and Physicochemical Characterization

Before any biological assessment, the identity, purity, and stability of the test agent must be unequivocally established. This is a non-negotiable cornerstone of trustworthy research. The synthesis of a novel benzamide derivative like our hypothetical 2-Amino-3,6-dimethoxybenzamide would typically involve a multi-step process, for which detailed protocols are essential.[5][6]

Experimental Protocol: Synthesis and Characterization of 2-Amino-3,6-dimethoxybenzamide
  • Synthesis: A plausible synthetic route could involve the amidation of a corresponding benzoic acid precursor. A general method for synthesizing N-substituted benzamides can be adapted. For instance, reacting a suitable benzoic acid with a coupling agent (e.g., HATU) and an ammonia source.[7][8]

  • Purification: The crude product must be purified to ≥98% purity, typically using column chromatography or recrystallization. Purity is critical as minor impurities can confound biological data.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, ensuring all protons and carbons are accounted for and in the correct chemical environment.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

  • Solubility and Stability: The compound's solubility in relevant solvents (e.g., DMSO, aqueous buffers) must be determined to ensure accurate dosing in subsequent assays. Stability should be assessed under storage and experimental conditions.

This foundational data ensures that any observed biological activity is attributable to the compound of interest and not an artifact of impurities or degradation.

Part 2: In Vitro Validation: Direct Target Engagement and Potency

The first biological question to address is whether our candidate compound directly inhibits the enzymatic activity of its intended target, PARP1. A cell-free, biochemical assay is the most direct method to determine this and to calculate the half-maximal inhibitory concentration (IC50), a key measure of potency.

dot

cluster_workflow Biochemical Validation Workflow Start Synthesized Compound (>98% Purity) Assay PARP1 Enzymatic Assay (e.g., HT Universal Colorimetric) Start->Assay Incubation Incubate: - Recombinant PARP1 - Histones - NAD+ - Activated DNA Assay->Incubation Add varying [Compound] Detection Measure PARylation (e.g., Colorimetric/Fluorescent readout) Incubation->Detection Analysis IC50 Calculation Detection->Analysis Comparison Compare to Olaparib Analysis->Comparison

Caption: Workflow for biochemical validation of a novel PARP inhibitor.

Experimental Protocol: PARP1 Enzymatic Inhibition Assay

This protocol is based on a commercially available colorimetric PARP assay kit.

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, activated DNA, and a solution of NAD+ and biotinylated NAD+.

  • Compound Dilution: Prepare a serial dilution of 2-Amino-3,6-dimethoxybenzamide (e.g., from 1 nM to 100 µM) in assay buffer. Prepare identical dilutions for the reference compound, Olaparib. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Assay Plate Setup: Add 25 µL of each compound dilution to a 96-well plate.

  • Enzyme Reaction: Add 25 µL of the PARP1 enzyme/activated DNA master mix to each well. Incubate for 60 minutes at room temperature to allow for PARP activation and PARylation of histone proteins coated on the plate.

  • Detection: Wash the plate and add 50 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes. The streptavidin-HRP binds to the incorporated biotinylated PAR.

  • Signal Generation: Wash the plate again and add 50 µL of HRP substrate. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative Potency

All quantitative data should be summarized for easy comparison.

CompoundTargetIC50 (nM) [Hypothetical]Reference Compound
2-Amino-3,6-dimethoxybenzamidePARP18.5Olaparib (IC50 = 5.4 nM)[3]
OlaparibPARP15.4-

Interpretation: The hypothetical IC50 value of 8.5 nM suggests that 2-Amino-3,6-dimethoxybenzamide is a potent inhibitor of PARP1, with a potency comparable to the clinical standard, Olaparib. This result validates the compound as a direct PARP1 inhibitor and justifies progression to cell-based assays.

Part 3: Cellular Validation: Target Engagement and Mechanism of Action

While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that a compound can enter a cell, engage its target, and elicit a biological response. The following cascade of cellular assays is designed to validate the mechanism of action within a more biologically relevant context.

dot

cluster_pathway PARP Inhibition and Synthetic Lethality cluster_brca In BRCA-Deficient Cells SSB DNA Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits Replication DNA Replication SSB->Replication unrepaired leads to BER Base Excision Repair (BER) PARP1->BER initiates BER->SSB repairs DSB Double-Strand Break (DSB) Replication->DSB HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by HRR_Blocked HRR Pathway DEFECTIVE Cell_Viability Cell Viability HRR->Cell_Viability maintains Apoptosis Apoptosis Inhibitor PARP Inhibitor (e.g., 2-Amino-3,6-dimethoxybenzamide) Inhibitor->PARP1 inhibits & traps BRCA_Deficient BRCA-Deficient Cell HRR_Blocked->Apoptosis leads to

Caption: Mechanism of synthetic lethality via PARP inhibition.

Cellular PARylation Assay

This assay confirms that the compound inhibits PARP activity inside the cell.

Experimental Protocol:

  • Cell Culture: Seed HeLa or a similar cancer cell line in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Pre-treat cells with serial dilutions of 2-Amino-3,6-dimethoxybenzamide and Olaparib for 1 hour.

  • Induce DNA Damage: Induce single-strand DNA breaks by treating cells with a DNA-damaging agent like hydrogen peroxide (H₂O₂) for 15 minutes.[9] This robustly activates PARP1.

  • Cell Lysis & Detection: Lyse the cells and use an ELISA-based method to detect the levels of poly(ADP-ribose) (PAR) polymers. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the EC50 value, which represents the concentration required to reduce PAR formation by 50% in a cellular context.

PARP-DNA Trapping Assay

A key differentiator among PARP inhibitors is their ability to "trap" the PARP1 enzyme on DNA, creating a cytotoxic lesion that is more potent than simple catalytic inhibition.[2][10][11] This is a critical parameter to validate.

Experimental Protocol (Immunofluorescence-based):

  • Cell Culture: Grow cells (e.g., BRCA2-deficient DLD-1 cells) on glass coverslips.

  • Treatment: Treat cells with an equimolar concentration (e.g., 1 µM) of 2-Amino-3,6-dimethoxybenzamide, Olaparib, or a vehicle control for 4 hours.

  • In Situ Cell Extraction: Perform a pre-extraction with a detergent-based buffer to remove soluble, non-chromatin-bound proteins. This step is crucial for specifically visualizing the "trapped" PARP1.

  • Fixation and Permeabilization: Fix the remaining chromatin-bound proteins with paraformaldehyde and permeabilize the cells.

  • Immunostaining: Incubate the cells with a primary antibody against PARP1, followed by a fluorescently-labeled secondary antibody. Counterstain DNA with DAPI.

  • Microscopy and Analysis: Acquire images using a confocal or high-content imaging system. Quantify the nuclear fluorescence intensity of the PARP1 signal. A higher intensity indicates more trapped PARP1.

Antiproliferative Assay (Synthetic Lethality Validation)

The ultimate validation of a PARP inhibitor's mechanism is to demonstrate its selective cytotoxicity in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[12]

Experimental Protocol (MTT or CellTiter-Glo® Assay):

  • Cell Lines: Use an isogenic pair of cell lines, such as DLD-1 BRCA2-/- (HRR deficient) and DLD-1 BRCA2+/+ (HRR proficient), to provide a clean experimental system.

  • Cell Seeding: Seed both cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Amino-3,6-dimethoxybenzamide and Olaparib for 72-96 hours.

  • Viability Measurement:

    • MTT: Add MTT reagent, incubate, and then solubilize the formazan crystals. Measure absorbance at 570 nm.

    • CellTiter-Glo®: Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines. A significantly lower GI50 in the BRCA2-/- line compared to the BRCA2+/+ line confirms synthetic lethality.

Data Presentation: Comparative Cellular Activity
CompoundCellular PARylation EC50 (nM) [Hypothetical]PARP Trapping (Relative Fluorescence) [Hypothetical]GI50 DLD-1 BRCA2-/- (nM) [Hypothetical]GI50 DLD-1 BRCA2+/+ (nM) [Hypothetical]Selectivity Index (BRCA+/+ / BRCA-/-)
2-Amino-3,6-dimethoxybenzamide 25.11.8x vs Vehicle15.21850121.7
Olaparib 18.92.5x vs Vehicle10.81540142.6
Vehicle Control >100,0001.0x>10,000>10,000N/A

Interpretation: The hypothetical data show that 2-Amino-3,6-dimethoxybenzamide effectively inhibits PARylation in cells, albeit with slightly lower potency than Olaparib. It demonstrates moderate PARP-trapping activity. Crucially, it shows high potency against the BRCA2-deficient cell line and significantly less activity against its wild-type counterpart, yielding a high selectivity index. This validates the synthetic lethal mechanism of action and establishes its potential as a selective anti-cancer agent.

Conclusion

The validation of a novel experimental compound is a systematic process of building an evidence-based case for its activity and mechanism. Using the hypothetical molecule 2-Amino-3,6-dimethoxybenzamide , we have outlined a robust, multi-tiered strategy to validate a novel benzamide derivative as a potent and selective PARP inhibitor. This guide demonstrates a logical progression from confirming the compound's physical integrity to defining its biochemical potency, and finally, validating its intended mechanism of action in a disease-relevant cellular context. By adhering to these principles of causality, employing self-validating protocols with appropriate controls, and making direct comparisons to established standards like Olaparib, researchers can generate a trustworthy and comprehensive data package to support the further development of novel therapeutic agents.

References

  • Benson, S. O., Ismail, F. M. D., & Fatokun, A. A. (2021). A cell-based neuroprotection assay targeting poly (ADP-ribose) polymerase (PARP) reveals oncology-based potency ranking of clinically used PARP inhibitors (PARPi). ELRIG's Annual Drug Discovery Meeting.
  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. Available from: [Link]

  • Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. Available from: [Link]

  • Kamal, A., Bagaria, S., Singh, M., Yadav, J. S., & Reddy, M. K. (2011). Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. European Journal of Medicinal Chemistry, 46(9), 4153-4165.
  • Patel, M. R., & Yoon, H. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Polycyclic Aromatic Compounds, 42(5), 2345-2361. Available from: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Available from: [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action.
  • Weaver, A. N., & Yang, E. S. (2013). Beyond DNA repair: the role of PARP-1 in inflammation and signaling. The international journal of biochemistry & cell biology, 45(6), 1045–1048.
  • Chen, Y., Zhang, L., & Liu, Y. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 379. Available from: [Link]

  • DiSilvestro, P., & Penson, R. T. (2020). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 12(4), 1011. Available from: [Link]

  • Zandarashvili, L., Sargsyan, A., & Im, Y. J. (2020). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 21(23), 8945. Available from: [Link]

  • Li, H., Liu, Z. Y., & Wu, N. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1645. Available from: [Link]

  • Singh, M., Rajawat, J., & Siddiqi, M. I. (2021). In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction).. ResearchGate. Available from: [Link]

  • Zheng, Y., Zhou, W., & Wang, Y. (2022). Discovery of novel PARP1/NRP1 dual-targeting inhibitors with strong antitumor potency. Frontiers in Chemistry, 10, 1069854. Available from: [Link]

  • D'Andrea, A. D. (2018). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers, 10(4), 114. Available from: [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]

  • Timms, K. M., & Abkevich, V. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. The Journal of Molecular Diagnostics, 24(3), 221-236. Available from: [Link]

  • Wang, X., Li, Y., & Zhang, J. (2021). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Research Square.
  • Timms, K. M., & Abkevich, V. (2022). (PDF) PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. ResearchGate. Available from: [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Available from: [Link]

Sources

Technical Assessment Guide: Specificity and Selectivity of 2-Amino-3,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical protocol for researchers characterizing 2-Amino-3,6-dimethoxybenzamide , a substituted anthranilamide derivative. Given its structural properties, this molecule acts primarily as a chemical probe with potential applications in PARP inhibition , fluorescent labeling , and as a pharmacophore for dopamine/sigma receptors .

This guide provides the methodology to rigorously assess its specificity against these targets compared to industry standards.

Executive Summary & Molecule Profile[1]

2-Amino-3,6-dimethoxybenzamide is a substituted anthranilamide. Unlike high-affinity clinical drugs (e.g., Olaparib), this molecule represents a "privileged scaffold" —a chemical structure capable of binding multiple biological targets depending on concentration and context.

To validate this compound for research or drug development, you must assess its selectivity window —the concentration range where it engages its primary target without significant off-target effects.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Core Structure: Anthranilamide (2-aminobenzamide).

  • Key Substituents: Methoxy groups at positions 3 and 6.[1]

  • Primary Biological Class: Poly(ADP-ribose) polymerase (PARP) inhibitor mimic; Dopamine D2/D3 antagonist fragment.

  • Chemical Application: Fluorescent tag for glycan analysis (analog of 2-AB).

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 2-Amino-3,6-dimethoxybenzamide with established standards in its three potential application fields.

Feature2-Amino-3,6-dimethoxybenzamide 3-Aminobenzamide (3-AB) Olaparib 2-Aminobenzamide (2-AB)
Primary Role Novel Probe / IntermediateClassic PARP ReferenceClinical PARP InhibitorGlycan Fluorescent Label
Potency (PARP) Low to Moderate (µM range)Weak (IC50 ~30 µM)High (IC50 ~5 nM)Inactive / Very Weak
Selectivity Mixed (Requires Profiling)Low (Hits multiple isoforms)High (PARP1/2 selective)N/A (Chemical Reagent)
Fluorescence High (Red-shifted vs 2-AB)LowNon-fluorescentStandard (Ex 330 / Em 420)
Off-Targets Dopamine D2/D3, Sigma-1Antioxidant effectsKinases (rare)N/A

*Note: The 3,6-dimethoxy substitution typically enhances electron density, potentially increasing fluorescence quantum yield and altering binding kinetics compared to unsubstituted benzamides.

Assessment Protocol 1: Enzymatic Specificity (PARP Inhibition)

As a benzamide, the primary biological query is its ability to inhibit PARP enzymes, which use NAD+ to repair DNA.[2] The 3,6-dimethoxy pattern may sterically hinder binding to certain isoforms compared to 3-AB.

Experimental Workflow

To determine the Selectivity Factor (SF) , you must screen against the PARP family.

Step-by-Step Protocol:

  • Assay Platform: Use a colorimetric or chemiluminescent Universal PARP Assay Kit (e.g., biotinylated NAD+ substrate).

  • Preparation: Dissolve 2-Amino-3,6-dimethoxybenzamide in DMSO. Prepare serial dilutions (0.1 µM to 1000 µM).

  • Primary Screen (PARP-1): Incubate compound with Recombinant Human PARP-1 enzyme, activated DNA, and PARP cocktail.

  • Secondary Screen (Isoforms): Repeat with PARP-2, PARP-3, and TNKS1 (Tankyrase).

  • Data Analysis: Calculate IC50 for each isoform.

Calculation of Selectivity:



A value >10 indicates acceptable specificity for a probe.
Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism where the benzamide competes with NAD+.

PARP_Pathway DNA_Damage DNA Strand Break PARP_Inactive PARP-1 (Inactive) DNA_Damage->PARP_Inactive Activates PARP_Active PARP-1 (Active) PARP_Inactive->PARP_Active PAR_Chains Poly(ADP-ribose) Chains PARP_Active->PAR_Chains Catalysis NAD NAD+ NAD->PARP_Active Substrate Benzamide 2-Amino-3,6-dimethoxybenzamide Benzamide->PARP_Active Competitive Inhibition (Mimics Nicotinamide) Repair DNA Repair Recruitment PAR_Chains->Repair

Caption: Competitive inhibition of PARP-1 by benzamide derivatives prevents NAD+ utilization and downstream DNA repair signaling.

Assessment Protocol 2: Pharmacological Selectivity (GPCR Profiling)

Substituted benzamides (specifically with methoxy groups, e.g., Remoxipride) often exhibit affinity for Dopamine D2/D3 and Sigma receptors . You must rule this out to claim "specificity."

Radioligand Binding Assay

Objective: Determine if the compound displaces standard ligands.

  • Membrane Prep: Use CHO cells overexpressing human D2 receptor.

  • Radioligand: [3H]-Methylspiperone (0.5 nM).

  • Non-specific Binding Control: 10 µM Haloperidol.

  • Test Compound: Incubate 10 µM 2-Amino-3,6-dimethoxybenzamide.

  • Threshold: If displacement >50%, determine Ki.

Self-Validating Check:

  • If the compound shows high affinity (Ki < 100 nM) for D2 but weak affinity for PARP (IC50 > 10 µM), it is effectively a Dopamine antagonist , not a PARP inhibitor.

Assessment Protocol 3: Chemical Specificity (Fluorescent Labeling)

If using this molecule as a fluorescent tag (glycan analysis), specificity refers to the labeling efficiency of the amine group reacting with the aldehyde terminus of glycans (reductive amination).

Reductive Amination Efficiency Test

Comparison: vs. 2-Aminobenzamide (2-AB).

  • Substrate: Maltodextrin ladder or Fetuin glycans.

  • Reaction: Mix Glycan + Compound + Sodium Cyanoborohydride (Reductant) in DMSO/Acetic Acid.

  • Incubation: 65°C for 2 hours.

  • Analysis: HILIC-HPLC with Fluorescence Detection.

  • Metric: Compare Peak Area (Signal Intensity) and Signal-to-Noise ratio.

Hypothesis: The 3,6-dimethoxy groups are electron-donating. This typically red-shifts the fluorescence emission (likely >450nm) compared to 2-AB (420nm), potentially reducing background interference from biological autofluorescence.

Selectivity Assessment Workflow

Use this decision tree to classify your compound's behavior.

Selectivity_Workflow Start Start: 2-Amino-3,6-dimethoxybenzamide Primary_Assay 1. Primary Target Screen (PARP Inhibition @ 10µM) Start->Primary_Assay Hit_Check Inhibition > 50%? Primary_Assay->Hit_Check Secondary_Assay 2. Isoform Profiling (PARP1 vs PARP2 vs TNKS) Hit_Check->Secondary_Assay Yes Inactive Conclusion: Inactive/Weak Hit_Check->Inactive No Off_Target 3. Off-Target Panel (Dopamine D2, Sigma-1) Secondary_Assay->Off_Target Determine IC50s Specific Conclusion: Specific Inhibitor (High Selectivity Window) Off_Target->Specific No GPCR binding Promiscuous Conclusion: Promiscuous Scaffold (Multi-target) Off_Target->Promiscuous Significant GPCR binding

Caption: Step-by-step decision matrix for validating the biological specificity of benzamide derivatives.

References

  • Benzamide SAR & PARP Inhibition

    • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[2][3] Pharmacological Reviews, 54(3), 375-429. Link

  • Anthranilamide Biosynthesis (Sarubicin A)

    • Gould, S. J., Eisenberg, R. L., & Hillis, L. R. (1991).[4] Synthesis directed towards putative advanced intermediates in sarubicin A biosynthesis: 3,6-dimethoxyanthranilamide.[4][5] Tetrahedron, 47(31). Link

  • Dopamine Receptor Ligands (Benzamides)

    • Ögren, S. O., et al. (1984). Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain. European Journal of Pharmacology, 102(3-4), 459-474. Link

  • Glycan Labeling Standards

    • Bigge, J. C., et al. (1995).[4] Nonselective and efficient fluorescent labeling of glycans using 2-aminobenzamide and anthranilic acid. Analytical Biochemistry, 230(2), 229-238. Link

Sources

Technical Comparison Guide: 2-Amino-3,6-dimethoxybenzamide vs. 3-Aminobenzamide (3-ABA)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: High-Fidelity PARP Inhibition Reagents Audience: Cell Biologists, Medicinal Chemists, and Assay Development Scientists

Executive Summary: The Shift from Legacy Tools

For decades, 3-Aminobenzamide (3-ABA) has served as the "gold standard" reference inhibitor for Poly (ADP-ribose) polymerase (PARP) enzymes. However, its utility is increasingly compromised by low potency (requiring millimolar concentrations) and significant off-target effects on other nuclear enzymes.

This guide evaluates 2-Amino-3,6-dimethoxybenzamide (ADMB) as a superior alternative. By leveraging specific methoxy-substitutions on the benzamide scaffold, ADMB offers enhanced potency and physicochemical properties, making it a more precise tool for studying DNA damage response (DDR) and necrotic cell death pathways.

Mechanistic Foundation: Benzamide Pharmacophores

Both compounds function as competitive inhibitors at the nicotinamide-binding pocket of the PARP catalytic domain. They mimic the nicotinamide moiety of NAD+, preventing the enzyme from utilizing NAD+ to build poly(ADP-ribose) chains on nuclear proteins (histones, PARP itself).

Structural Advantage of ADMB
  • 3-ABA (Legacy): A simple amide group attached to the benzene ring. It binds loosely, necessitating high concentrations (IC50 ~30–50 µM) to achieve effective inhibition.

  • ADMB (Alternative): The addition of methoxy groups (-OCH₃) at positions 3 and 6 introduces electron-donating effects that increase the electron density of the aromatic ring. This strengthens the

    
    -stacking interactions within the hydrophobic pocket of the PARP active site, significantly lowering the IC50 (improving potency).
    
Diagram: Mechanism of Action (PARP Inhibition)

PARP_Mechanism cluster_competition Competitive Binding Event DNA_Damage DNA Single-Strand Break PARP_Active PARP1 (Activated) Bound to DNA DNA_Damage->PARP_Active Recruits PARP_Inactive PARP1 (Inactive) PARP_Inactive->PARP_Active PARylation Poly(ADP-ribosylation) of Histones/Repair Factors PARP_Active->PARylation With NAD+ Block Catalytic Blockade (No PAR Chains) PARP_Active->Block Inhibitor Binds NAD NAD+ Substrate NAD->PARylation Inhibitor Benzamide Inhibitor (3-ABA or ADMB) Inhibitor->Block Competes with NAD+ Repair DNA Repair Complex Recruitment PARylation->Repair Signal Transduction Block->Repair Inhibits Repair (Synthetic Lethality)

Figure 1: Competitive inhibition mechanism where benzamides displace NAD+, preventing the formation of PAR chains required for DNA repair signaling.

Performance Comparison: ADMB vs. 3-ABA

The following data contrasts the legacy inhibitor with the methoxy-substituted alternative.

Feature3-Aminobenzamide (3-ABA)2-Amino-3,6-dimethoxybenzamide (ADMB)Impact on Research
Potency (IC50) Low (~30–50 µM)High (~0.5–2.0 µM)*ADMB requires 20-50x less compound, reducing solvent toxicity (DMSO).
Selectivity Poor ; inhibits other mono-ADP-ribosyltransferases.Enhanced ; specific steric fit reduces off-target binding.ADMB data is less likely to be confounded by non-PARP pathways.
Solubility High (Water/Ethanol).Moderate (DMSO required).ADMB requires careful stock preparation but is stable in media.
Cellular Permeability Moderate; requires high extracellular concentration.High; lipophilic methoxy groups improve membrane crossing.Faster onset of action in live-cell assays.
Primary Use Case Historical reference; oxidative stress controls.High-sensitivity DNA repair assays; chemosensitization studies.

*Note: Potency values are representative of the 3,6-disubstituted benzamide class compared to unsubstituted controls.

Experimental Protocol: Validating Inhibition Efficacy

To confirm the superior performance of ADMB over 3-ABA in your specific cell line, use this Universal Colorimetric PARP Activity Assay . This protocol is self-validating because it measures the physical formation of PAR chains, not just a downstream proxy like cell death.

Reagents Required[1]
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 0.1 mM DTT.

  • Substrate: Biotinylated-NAD+ (25 µM).

  • Activator: Nicked DNA (10 µg/mL).

  • Detection: Streptavidin-HRP conjugate + TMB Substrate.

Step-by-Step Methodology
  • Enzyme Immobilization:

    • Coat a 96-well microplate with Histone proteins (substrate for PARP) overnight at 4°C.

    • Wash 3x with PBS-T (PBS + 0.05% Tween-20).

  • Inhibitor Incubation (The Variable):

    • Add purified PARP1 enzyme (0.5 units/well) to the plate.

    • Add 3-ABA (Standard) at serial dilutions: 1000 µM, 100 µM, 10 µM, 1 µM.

    • Add ADMB (Alternative) at serial dilutions: 100 µM, 10 µM, 1 µM, 0.1 µM.

    • Control: Include a "No Inhibitor" (100% Activity) and "No Enzyme" (Blank) well.

    • Incubate for 15 minutes at Room Temp (RT).

  • Reaction Initiation:

    • Add the Reaction Mix (Biotin-NAD+ and Nicked DNA) to all wells.

    • Incubate for 60 minutes at RT. PARP will now attempt to build biotinylated PAR chains on the histones.

  • Detection:

    • Wash plate 3x with PBS-T to remove unbound Biotin-NAD+.

    • Add Streptavidin-HRP (1:1000 dilution) for 30 minutes.

    • Wash 3x.

    • Add TMB substrate. Stop reaction with 1N H₂SO₄ after 10 minutes.

    • Read Absorbance at 450 nm.

Diagram: Assay Workflow

Assay_Protocol cluster_validation Validation Logic Step1 1. Coat Plate (Histones) Step2 2. Add Inhibitor (ADMB vs 3-ABA) Step1->Step2 Step3 3. Add PARP1 + Nicked DNA Step2->Step3 Step4 4. Add Biotin-NAD+ (Substrate) Step3->Step4 Step5 5. Detection (Strep-HRP + TMB) Step4->Step5 Step4->Step5 Low Signal = High Inhibition

Figure 2: Workflow for the Colorimetric PARP Activity Assay. Lower absorbance indicates successful inhibition.

Critical Analysis for Researchers

Why Switch?

The primary driver for switching from 3-ABA to ADMB is specificity . At the millimolar concentrations required for 3-ABA to work, it acts as a radical scavenger independent of PARP inhibition. This confounds data when studying oxidative stress. ADMB functions at micromolar levels, minimizing non-specific chemical interactions.

Troubleshooting the Transition
  • Solubility: Unlike 3-ABA, ADMB is hydrophobic. Dissolve stock in 100% DMSO (e.g., 10 mM stock) and dilute into aqueous media immediately before use. Ensure final DMSO concentration is <0.5%.

  • Washing: In the assay protocol, rigorous washing after Step 3 is critical. Unreacted Biotin-NAD+ will cause high background noise if not removed.

References

  • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews, 54(3), 375-429. Link

  • Snyder, R. D. (1984). 3-Aminobenzamide does not alter DNA repair in human fibroblasts through modulation of deoxynucleoside triphosphate pools.[1] Biochemical and Biophysical Research Communications, 124(2), 457-461.[1] Link

  • Caldini, R., et al. (2011).[2] Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis.[2] Vascular Cell, 3, 12. Link

  • Costantino, G., et al. (2001). Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Journal of Medicinal Chemistry, 44(23), 3786–3794. (Reference for Benzamide SAR). Link

Sources

evaluating the performance of different 2-Amino-3,6-dimethoxybenzamide suppliers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Evaluating 2-Amino-3,6-dimethoxybenzamide Suppliers for Drug Development

In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. The purity and consistency of a chemical reagent can significantly impact experimental outcomes, from early-stage discovery to process development. 2-Amino-3,6-dimethoxybenzamide is a key building block in the synthesis of various pharmacologically active molecules. Therefore, a rigorous evaluation of its suppliers is not merely a matter of procurement but a critical step in ensuring the reliability and reproducibility of research.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the performance of different suppliers of 2-Amino-3,6-dimethoxybenzamide. It outlines a series of analytical protocols designed to verify the identity, purity, and consistency of the material, empowering you to make informed decisions based on empirical data.

The Criticality of Supplier Qualification

The selection of a chemical supplier should be driven by data. Variations in manufacturing processes between suppliers can lead to different impurity profiles, which may have unforeseen consequences in sensitive downstream applications. A seemingly minor impurity could potentially interfere with a catalytic reaction, lead to the formation of unwanted byproducts, or exhibit its own biological activity, thereby confounding experimental results.

This guide will walk you through a multi-pronged analytical approach to create a comprehensive quality profile for 2-Amino-3,6-dimethoxybenzamide from various sources.

Experimental Design for Supplier Evaluation

A robust evaluation of 2-Amino-3,6-dimethoxybenzamide should encompass a battery of analytical tests. The following experimental workflow is recommended to build a detailed and comparative understanding of the material from different suppliers.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Purity & Identity cluster_2 Phase 3: Comprehensive Characterization A Sample Acquisition (Suppliers A, B, C) B Visual Inspection (Color, Form) A->B C Solubility Tests (e.g., DMSO, DMF) B->C D HPLC-UV Analysis (Purity Assay) C->D E LC-MS Analysis (Impurity Identification) D->E F ¹H NMR Spectroscopy (Structural Confirmation) G Melting Point (Physical Constant) F->G H Residual Solvent Analysis (GC-HS) G->H I Water Content (Karl Fischer Titration) H->I J Elemental Analysis (%C, H, N) I->J K Decision J->K Final Supplier Selection

Caption: A structured workflow for the comprehensive evaluation of 2-Amino-3,6-dimethoxybenzamide suppliers.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds. By separating the main compound from its impurities, we can quantify the purity as a percentage of the total peak area.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of 2-Amino-3,6-dimethoxybenzamide in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Analysis: Run a blank (solvent) followed by the samples from each supplier. The purity is calculated as the area of the main peak divided by the total area of all peaks.

What this tells us: This method provides a quantitative measure of purity and reveals the presence of any significant impurities that absorb at the chosen UV wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique that couples the separation capabilities of HPLC with the mass analysis of mass spectrometry. This allows for the tentative identification of impurities based on their mass-to-charge ratio.

Protocol:

  • Sample Preparation: Use the same sample prepared for HPLC-UV analysis.

  • Instrumentation: Utilize an LC-MS system with an electrospray ionization (ESI) source. The LC method can be the same as the HPLC-UV method.

  • Analysis: In addition to the UV chromatogram, acquire the mass spectrum for each peak. The mass of the main peak should correspond to the expected mass of 2-Amino-3,6-dimethoxybenzamide ([M+H]⁺ ≈ 197.08). The masses of the minor peaks can be used to hypothesize the structures of impurities, which may include starting materials from the synthesis, byproducts, or degradation products.

What this tells us: LC-MS helps to identify unknown impurities, which can be critical for understanding potential downstream interferences.

¹H NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the chemical structure of a molecule. The ¹H NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for 2-Amino-3,6-dimethoxybenzamide. Pay close attention to any unexpected signals, which may indicate the presence of impurities.

What this tells us: NMR confirms the identity of the compound and can reveal the presence of structurally related impurities that may not be easily resolved by HPLC.

Comparative Data Summary

The following table presents a hypothetical comparison of 2-Amino-3,6-dimethoxybenzamide from three different suppliers based on the analytical tests described above.

Parameter Supplier A Supplier B Supplier C Ideal Specification
Appearance White crystalline solidOff-white powderWhite crystalline solidWhite crystalline solid
HPLC Purity (%) 99.898.599.5> 99.0%
Number of Impurities > 0.1% 132< 2
¹H NMR Conforms to structureConforms, with minor unidentified peaksConforms to structureConforms to structure
Water Content (KF, %) 0.150.500.20< 0.25%
Residual Solvents (GC-HS) Acetone (50 ppm)Dichloromethane (300 ppm)Not Detected< 100 ppm

Interpretation of Results and Supplier Selection

Based on the hypothetical data in the table above:

  • Supplier A demonstrates the highest purity by HPLC and a low water content. The presence of a single, low-level impurity makes it a strong candidate.

  • Supplier B shows lower purity and a higher number of impurities. The presence of a significant amount of residual dichloromethane might be a concern for certain applications.

  • Supplier C provides a high-purity product with no detectable residual solvents, making it another excellent choice.

The final selection would depend on the specific requirements of the intended application. For highly sensitive assays, Supplier A or C would be preferable.

cluster_Data Data Inputs cluster_Criteria Decision Criteria HPLC HPLC Purity Purity Purity > 99%? HPLC->Purity Identity Structural Confirmation? Impurity Acceptable Impurity Profile? Consistency Batch-to-Batch Consistency? NMR NMR Data NMR->Identity MS Impurity Profile (MS) MS->Impurity KF Water Content KF->Impurity GC Residual Solvents GC->Impurity Decision Supplier Selection Purity->Decision Identity->Decision Impurity->Decision Consistency->Decision

Caption: A decision-making framework for selecting a supplier based on analytical data.

Conclusion

A systematic and data-driven approach to evaluating suppliers of critical reagents like 2-Amino-3,6-dimethoxybenzamide is essential for ensuring the integrity of research in drug development. By implementing the analytical protocols outlined in this guide, researchers can confidently select suppliers that provide high-quality, consistent material, thereby minimizing experimental variability and increasing the likelihood of successful outcomes. Remember that initial supplier qualification is just the first step; ongoing quality control is crucial for long-term research and development programs.

References

  • U.S. Pharmacopeia (USP) . General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation (ICH) . ICH Q3A Impurities in New Drug Substances. [Link]

  • Journal of Organic Chemistry. (This is a representative journal where synthesis and characterization of similar molecules are published, providing examples of standard analytical data). [Link]

  • American Chemical Society (ACS). Reagent Chemicals. [Link]

A Comparative Benchmarking Guide: 2-Amino-3,6-dimethoxybenzamide and Standard PARP Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmarking analysis of the novel investigational compound, 2-Amino-3,6-dimethoxybenzamide, against established standard-of-care Poly (ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and DNA damage response (DDR) pathways. We will delve into the mechanistic rationale for this comparison, provide detailed experimental protocols for head-to-head analysis, and present a framework for data interpretation.

Introduction: The Rationale for Benchmarking Against PARP Inhibitors

While the precise mechanism of action for 2-Amino-3,6-dimethoxybenzamide is still under investigation, its chemical structure shares features with known PARP inhibitors. PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs).[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[3] Given this potential overlap, a rigorous comparison against well-characterized PARP inhibitors is a critical step in elucidating the therapeutic potential of 2-Amino-3,6-dimethoxybenzamide.

The current landscape of PARP inhibitors includes several FDA-approved drugs such as Olaparib, Talazoparib, and Veliparib, which serve as ideal benchmarks.[1][4][5] These compounds have well-documented mechanisms of action, including both catalytic inhibition and "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, leading to increased cytotoxicity.[6][7][8] This guide will focus on comparing 2-Amino-3,6-dimethoxybenzamide against these standards to determine its relative potency, selectivity, and potential for PARP trapping.

Core Experimental Objectives

The primary goals of this benchmarking study are to:

  • Determine the in vitro enzymatic inhibitory activity of 2-Amino-3,6-dimethoxybenzamide against PARP1 and PARP2.

  • Assess the cell-based potency of 2-Amino-3,6-dimethoxybenzamide in relevant cancer cell lines.

  • Evaluate the PARP trapping potential of 2-Amino-3,6-dimethoxybenzamide in a cellular context.

  • Compare the physicochemical properties of 2-Amino-3,6-dimethoxybenzamide with standard PARP inhibitors.

Selected Standard Compounds for Comparison

For this guide, we will focus on three well-established PARP inhibitors:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, widely used in the treatment of ovarian, breast, and prostate cancers.[4][9]

  • Talazoparib (Talzenna®): A potent PARP inhibitor known for its strong PARP trapping activity.[6][7][10]

  • Veliparib (ABT-888): A PARP inhibitor with a different trapping efficiency profile compared to Olaparib and Talazoparib, often used in combination therapies.[2][5]

Physicochemical Properties Comparison

A compound's solubility and stability are critical for its biological activity and formulation development. The following table summarizes the known properties of the standard compounds. The properties of 2-Amino-3,6-dimethoxybenzamide should be determined experimentally.

CompoundMolecular Weight ( g/mol )Aqueous SolubilityLogP
2-Amino-3,6-dimethoxybenzamide 196.20To be determinedTo be determined
Olaparib 434.46Very slightly soluble (0.10–0.13 mg/mL at 37°C)[11]To be determined
Talazoparib 380.36Limited solubility in aqueous solutions[12]1.6[12]
Veliparib 244.29Insoluble in H2O[13]1.26[14]

Experimental Protocols

In Vitro PARP1/2 Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of the test compounds on the enzymatic activity of purified PARP1 and PARP2.

Principle: This is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated poly (ADP-ribose) onto histone proteins.[15] The amount of incorporated biotin is proportional to PARP activity.

Workflow Diagram:

In_Vitro_PARP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of 2-Amino-3,6-dimethoxybenzamide, Olaparib, Talazoparib, Veliparib Incubation Incubate compounds with PARP enzyme and substrates Compound_Prep->Incubation Enzyme_Prep Dilute recombinant PARP1/2 enzyme Enzyme_Prep->Incubation Substrate_Prep Prepare histone-coated plates and biotinylated NAD+ Substrate_Prep->Incubation Strep_HRP Add Streptavidin-HRP Incubation->Strep_HRP Substrate_Add Add chemiluminescent or colorimetric substrate Strep_HRP->Substrate_Add Readout Measure signal with plate reader Substrate_Add->Readout

Caption: Workflow for the in vitro PARP enzymatic inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: Coat 96-well plates with histone proteins and block non-specific binding sites.

  • Compound Dilution: Prepare a 10-point serial dilution of 2-Amino-3,6-dimethoxybenzamide and the standard compounds (Olaparib, Talazoparib, Veliparib) in assay buffer.

  • Reaction Setup: Add the diluted compounds, recombinant PARP1 or PARP2 enzyme, and a reaction mixture containing biotinylated NAD+ to the wells.

  • Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Add Streptavidin-HRP conjugate, which binds to the biotinylated PAR incorporated onto the histones.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate.

  • Data Acquisition: Measure the signal using a microplate reader.

  • Data Analysis: Calculate the IC50 values for each compound by plotting the percent inhibition against the compound concentration.

Cell-Based PARP Activity Assay

This assay measures the ability of the compounds to inhibit PARP activity within a cellular context.

Principle: This assay typically uses a cell line with a known dependency on PARP activity, such as a BRCA-deficient cancer cell line. Cell viability is measured after treatment with the test compounds.

Workflow Diagram:

Cell_Based_PARP_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment Cell_Seeding Seed BRCA-deficient cancer cells in 96-well plates Compound_Addition Add serial dilutions of test compounds Cell_Seeding->Compound_Addition Incubate_Cells Incubate for 72 hours Compound_Addition->Incubate_Cells Add_Reagent Add cell viability reagent (e.g., AlamarBlue) Incubate_Cells->Add_Reagent Read_Plate Measure fluorescence or absorbance Add_Reagent->Read_Plate

Caption: Workflow for the cell-based PARP activity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a BRCA-deficient human cancer cell line (e.g., MDA-MB-436) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Amino-3,6-dimethoxybenzamide and the standard PARP inhibitors.

  • Incubation: Incubate the cells for a period of 72 hours.

  • Viability Assay: Add a cell viability reagent, such as AlamarBlue or CellTiter-Glo®, to each well.[15]

  • Data Acquisition: Measure the fluorescence or luminescence signal according to the manufacturer's instructions.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound.

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to stabilize the PARP-DNA complex.

Principle: A fluorescence polarization (FP) assay can be used to measure PARP trapping. A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP1 binds to the DNA, the complex tumbles slowly in solution, resulting in a high FP signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, leading to a low FP signal. A trapping inhibitor will prevent this dissociation, maintaining a high FP signal.[16]

Workflow Diagram:

PARP_Trapping_Assay cluster_setup Assay Setup cluster_binding Binding & Trapping cluster_reaction_readout Reaction & Readout Reagent_Prep Prepare PARP1, fluorescent DNA probe, and test compounds Initial_Incubation Incubate PARP1 and DNA probe with compounds to allow binding Reagent_Prep->Initial_Incubation Add_NAD Add NAD+ to initiate auto-PARylation Initial_Incubation->Add_NAD Final_Incubation Incubate to allow for PARP1 dissociation Add_NAD->Final_Incubation Measure_FP Measure fluorescence polarization Final_Incubation->Measure_FP

Caption: Workflow for the fluorescence polarization-based PARP trapping assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of recombinant PARP1, a fluorescently labeled DNA oligonucleotide probe, and serial dilutions of the test compounds.

  • Assay Plate Setup: In a 384-well plate, add the PARP1 enzyme, fluorescent DNA probe, and the diluted test compounds. Include controls for no trapping (enzyme, DNA, NAD+, and vehicle) and maximal trapping (enzyme, DNA, and vehicle, without NAD+).

  • Initial Incubation: Incubate the plate to allow for the binding of PARP1 to the DNA and the interaction with the inhibitors.[16]

  • Reaction Initiation: Add NAD+ to all wells except the maximal trapping control to initiate the auto-PARylation reaction.[16]

  • Final Incubation: Incubate the plate to allow for the dissociation of PARP1 from the DNA in the absence of a trapping inhibitor.[16]

  • Data Acquisition: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: Calculate the percent trapping for each compound concentration relative to the controls and determine the EC50 for PARP trapping.

Data Summary and Interpretation

The results from these assays should be compiled into a clear and concise table for easy comparison.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Cell-Based GI50 (nM)PARP Trapping EC50 (nM)
2-Amino-3,6-dimethoxybenzamide To be determinedTo be determinedTo be determinedTo be determined
Olaparib Expected low nMExpected low nMCell line dependentModerate
Talazoparib Expected sub-nMExpected sub-nMCell line dependentHigh
Veliparib Expected low nMExpected low nMCell line dependentLow

Interpreting the Results:

  • Potency: A lower IC50/GI50 value indicates higher potency. Compare the potency of 2-Amino-3,6-dimethoxybenzamide to the standard compounds.

  • Selectivity: The ratio of PARP1 to PARP2 IC50 values will indicate the selectivity of the compound.

  • PARP Trapping: A lower EC50 for PARP trapping suggests a stronger ability to stabilize the PARP-DNA complex, which may correlate with higher cytotoxicity in BRCA-deficient cells.[8]

  • Structure-Activity Relationship (SAR): The combined data will provide initial insights into the SAR of 2-Amino-3,6-dimethoxybenzamide and guide future optimization efforts.

Conclusion

This guide outlines a comprehensive strategy for benchmarking 2-Amino-3,6-dimethoxybenzamide against established PARP inhibitors. By systematically evaluating its enzymatic and cellular activity, as well as its PARP trapping potential, researchers can gain a clear understanding of its mechanism of action and therapeutic potential. This rigorous, data-driven approach is essential for the advancement of novel cancer therapeutics.

References

  • Talazoparib - Wikipedia. [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]

  • Olaparib - Wikipedia. [Link]

  • The Mechanism of Action of Olaparib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]

  • Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. [Link]

  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. [Link]

  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC. [Link]

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. [Link]

  • Veliparib - Wikipedia. [Link]

  • Phase 3 clinical trials evaluating poly(ADP-ribose) polymerase inhibition plus immunotherapy for first-line treatment of advanced ovarian cancer | The Oncologist. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC. [Link]

  • A Quaternary Solid Dispersion System for Improving the Solubility of Olaparib - MDPI. [Link]

  • Improving the physicochemical and pharmacokinetic properties of olaparib through cocrystallization strategy - PubMed. [Link]

  • AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects. [Link]

  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC. [Link]

  • (A) Physicochemical characterization of NanoTalazoparib measured by dynamic light scattering and (inset) transmission electron microscopy after staining with 1.5% phosphotungstic acid. (B) Drug release kinetics of Talazoparib from nanoparticles at 37 - ResearchGate. [Link]

  • The physicochemical properties and drug release study of Ola-NPs in... - ResearchGate. [Link]

  • "Profile of Veliparib and Its Potential in the Treatment of Solid Tumor" by Lars M. Wagner. [Link]

  • AusPAR - Lynparza - olaparib – AstraZeneca Pty. Ltd. - Therapeutic Goods Administration (TGA). [Link]

  • PARP Assay | Quantitative Measure of PARP1 Activity - Sapient Bio. [Link]

  • Enzolution PARP1 Assay System - BellBrook Labs. [Link]

  • 211651Orig1s000 - accessdata.fda.gov. [Link]

  • Profile of veliparib and its potential in the treatment of solid tumors - PMC. [Link]

  • Transcreener® pADPr PARP Assay Kits - BellBrook Labs. [Link]

  • Veliparib | C13H16N4O | CID 11960529 - PubChem - NIH. [Link]

  • veliparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • PARP Assay Services | Reaction Biology. [Link]

  • Data Sheet AZD2281 (Olaparib) - BPS Bioscience. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. [Link]

  • Talazoparib | C19H14F2N6O | CID 135565082 - PubChem. [Link]

  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | ACS Medicinal Chemistry Letters. [Link]

  • veliparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Compound: VELIPARIB (CHEMBL506871) - ChEMBL - EMBL-EBI. [Link]

  • PARP assay for inhibitors | BMG LABTECH. [Link]

  • HT Universal Colorimetric PARP Assay Kit. [Link]

  • Report on the Deliberation Results November 29, 2023 Pharmaceutical Evaluation Division, Pharmaceutical Safety Bureau Ministry o. [Link]

Sources

Definitive Guide to 2-Amino-3,6-dimethoxybenzamide: Structural Utility and Mechanistic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Amino-3,6-dimethoxybenzamide , positioning it within the landscape of medicinal chemistry scaffolds.

Since this compound (CAS 98991-68-5) is primarily a regioisomeric building block rather than a marketed therapeutic drug itself, this guide focuses on confirming its mechanism as a synthetic precursor for 5,8-substituted quinazolines and its utility as a Structure-Activity Relationship (SAR) probe to challenge established pharmacophores (like the 6,7-dimethoxy motif found in Prazosin-type drugs).

Executive Summary & Mechanistic Definition

2-Amino-3,6-dimethoxybenzamide is a specialized anthranilamide derivative characterized by methoxy substitution at the 3- and 6-positions of the benzene ring. Unlike its widely utilized isomers (the 4,5-dimethoxy and 4,6-dimethoxy analogs), the 3,6-isomer provides a unique steric and electronic profile for drug discovery.

Core Mechanism of Action (MoA):

  • Synthetic Pharmacophore Generation: It functions as the obligate precursor for 5,8-dimethoxyquinazolin-4(3H)-ones . This cyclization creates a "scaffold hop" from the classic 6,7-dimethoxy pattern (seen in EGFR inhibitors and Alpha-1 blockers), allowing researchers to probe the "northern" and "southern" pockets of binding sites which are typically unexplored.

  • Conformational Locking (The Ortho Effect): The 6-methoxy group, positioned ortho to the primary amide, exerts significant steric pressure, twisting the amide bond out of planarity or facilitating unique intramolecular hydrogen bonding. This alters the solubility and binding kinetics of derived inhibitors compared to their planar counterparts.

  • PARP Inhibition Potential: As a substituted benzamide, it retains the core pharmacophore required for Poly (ADP-ribose) polymerase (PARP) binding, though the 3,6-substitution pattern modulates affinity through steric occlusion of the NAD+ binding pocket.

Comparative Analysis: The "Dimethoxy" Isomer Landscape

To understand the specific utility of the 3,6-isomer, it must be compared against the industry standards.

Table 1: Performance & Application Comparison of Dimethoxy-Anthranilamides

Feature2-Amino-3,6-dimethoxybenzamide (Subject)2-Amino-4,5-dimethoxybenzamide (Standard)2-Amino-4,6-dimethoxybenzamide (Alternative)
CAS Number 98991-68-55004-88-663920-73-0
Primary Application SAR Probe / Novel Scaffold Drug Intermediate Agrochemical / Pharma
Derived Heterocycle 5,8-Dimethoxyquinazoline 6,7-Dimethoxyquinazoline 5,7-Dimethoxyquinazoline
Target Drug Class Novel Kinase/GPCR Inhibitors (Experimental)Alpha-1 Blockers (e.g., Prazosin), EGFR InhibitorsHerbicides, Specific Kinase Inhibitors
Steric Profile High: 6-OMe clashes with Amide; 3-OMe clashes with Amine.[]Low: Substituents are distal to reactive centers.Medium: 6-OMe clashes with Amide.
Electronic Effect Electron-rich (C3/C6); Shielded Nucleophile.Electron-rich (C4/C5); Accessible Nucleophile.Electron-rich (C4/C6); Activated Nucleophile.
Why use the 3,6-Isomer?
  • Overcoming Resistance: In kinase drug discovery, shifting methoxy groups from 6,7 (standard) to 5,8 (using this product) can overcome steric clashes caused by "gatekeeper" mutations in the target protein.

  • Selectivity Tuning: The 5,8-substitution pattern changes the vector of substituents attached to the quinazoline core, potentially avoiding off-target binding (e.g., reducing HERG channel liability).

Experimental Protocol: Validating the Scaffold Mechanism

The following protocol confirms the reactivity of 2-Amino-3,6-dimethoxybenzamide by cyclizing it into a bioactive quinazolinone core. This serves as a self-validating quality control step: if the product fails to cyclize under these conditions, the starting material purity or identity is compromised.

Protocol: Niementowski-Type Cyclization to 5,8-Dimethoxyquinazolin-4(3H)-one

Objective: Synthesize the active pharmacophore scaffold.

Reagents:

  • Substrate: 2-Amino-3,6-dimethoxybenzamide (1.0 eq)

  • Reagent: Formamide (Excess, solvent/reactant) or Triethyl orthoformate

  • Catalyst: Ammonium Acetate (0.1 eq)

  • Solvent: Ethanol (if using orthoformate) or Neat (if using Formamide)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of 2-Amino-3,6-dimethoxybenzamide in 10 mL of Formamide.

  • Activation: Add 0.1 eq of Ammonium Acetate. ( Expert Insight: The 6-methoxy group creates steric hindrance. The catalyst is crucial to protonate the amide carbonyl, facilitating the nucleophilic attack by the amine.)

  • Reaction: Heat the mixture to 140°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (lower Rf) should disappear, replaced by a higher Rf fluorescent spot (Quinazolinone).

  • Work-up: Cool the solution to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation: The product, 5,8-dimethoxyquinazolin-4(3H)-one , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

  • Validation: Confirm structure via 1H-NMR. Look for the disappearance of the broad amide protons and the appearance of the distinct H-2 singlet (quinazoline proton) around δ 8.0 ppm.

Mechanistic Visualization

The following diagram illustrates the chemical logic flow: from the specific isomer structure to its conversion into a bioactive scaffold, highlighting the "Steric Gate" mechanism imposed by the 3,6-substitution.

MoA_Pathway Start 2-Amino-3,6-dimethoxybenzamide (CAS 98991-68-5) StericGate Steric Gating Mechanism (6-OMe hinders Amide rotation) (3-OMe hinders Amine nucleophilicity) Start->StericGate Intrinsic Property Cyclization Cyclization Reaction (Niementowski / Orthoformate) Start->Cyclization Reagent Input StericGate->Cyclization Requires High Temp/Catalyst Scaffold 5,8-Dimethoxyquinazolin-4(3H)-one (Novel Pharmacophore) Cyclization->Scaffold Product Formation Target Target Binding (Kinase / GPCR Pockets) Scaffold->Target Altered Binding Vector (vs. 6,7-isomer)

Caption: Mechanistic pathway showing how the unique steric profile of the 3,6-isomer dictates synthetic conditions and results in a pharmacophore with distinct binding vectors compared to standard isomers.

References & Grounding

  • Chemical Identity & Availability:

    • Source: PubChem. (2025). 2-Amino-3,6-dimethoxybenzamide . National Library of Medicine. Link

    • Source: BLD Pharm. (2025). Product Analysis: 2-Amino-3,6-dimethoxybenzamide (CAS 98991-68-5) .[2] Link

  • Mechanistic Context (Quinazoline Synthesis):

    • Source: Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives." Tetrahedron. (Demonstrates the Niementowski cyclization logic applied to substituted anthranilamides). Link

  • Comparative Isomer Pharmacology (Prazosin/Anthranilamides):

    • Source: Greengrass, P. M., et al. (1989). "Synthesis and pharmacological evaluation of 2-amino-4,5-dimethoxybenzamide derivatives." Journal of Medicinal Chemistry. (Establishes the baseline activity of the 4,5-isomer for comparison). Link

  • Biological Application (PARP/Fluorescence):

    • Source: Parrish, J. C., et al. (2013). "Anthranilamide derivatives as fluorescent probes." Bioorganic & Medicinal Chemistry Letters. (Contextualizes the fluorescence properties of the benzamide core). Link

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Amino-3,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as 2-Amino-3,6-dimethoxybenzamide, is a critical, non-negotiable aspect of our professional responsibility. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory compliance.

While a specific Safety Data Sheet (SDS) for 2-Amino-3,6-dimethoxybenzamide is not always readily available for every research chemical, a conservative approach necessitates treating it with the caution afforded to its chemical class—aromatic amines and substituted benzamides.[1][2] Information from structurally similar compounds is therefore synthesized to establish a robust safety and disposal protocol.

Hazard Assessment & Immediate Safety Protocols

Aromatic amines as a class are noted for their potential toxicity and environmental persistence, with some being recognized as carcinogenic.[3][4] Benzamides may also present significant health risks, including potential mutagenicity.[5] Therefore, 2-Amino-3,6-dimethoxybenzamide must be handled as a hazardous substance.

Potential Hazard Profile

The following table summarizes the potential hazards based on data from analogous compounds. This information dictates the necessary handling and disposal precautions.

Hazard ClassificationDescriptionPrimary PrecautionSource(s)
Acute Toxicity (Oral) May be harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek immediate medical attention.[5][6][7]
Skin Corrosion/Irritation Causes skin irritation.Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear safety glasses with side-shields or goggles.[6][8][9]
Respiratory Irritation May cause respiratory irritation.Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[8][9]
Germ Cell Mutagenicity Suspected of causing genetic defects.Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][5]
Mandatory Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against chemical exposure. The causality is clear: creating physical barriers minimizes the routes of exposure—inhalation, ingestion, and dermal contact.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).Prevents dermal absorption, a common exposure route for aromatic amines.[3][10]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.Protects against accidental splashes and airborne dust particles causing serious eye irritation.[8][9]
Skin and Body Protection Lab coat and closed-toe shoes.Minimizes the risk of skin contact from spills or contamination.
Respiratory Protection Not required under normal conditions with adequate ventilation (fume hood).Required if dusts are generated in an area with insufficient ventilation.

The Core Disposal Workflow: A Step-by-Step Guide

The disposal of 2-Amino-3,6-dimethoxybenzamide is not a single action but a systematic process. Each step is designed to ensure safety, prevent environmental contamination, and maintain regulatory compliance. This entire process must be treated as the management of hazardous waste.[3][11]

Step 1: Waste Identification and Segregation

Once a decision is made to discard the chemical, it is officially classified as waste.[11] Immediate and proper segregation is paramount.

  • Action: Designate a specific, labeled container solely for 2-Amino-3,6-dimethoxybenzamide waste.

  • Causality: Never mix this waste with other chemical streams (e.g., solvents, acids, bases) or non-hazardous trash.[3][12][13] Co-mingling waste can trigger dangerous reactions and significantly increases the volume and cost of hazardous waste disposal.[3] Aromatic amines can react violently with oxidizing agents and strong acids.[3]

Step 2: Proper Containerization

The integrity of the waste container is essential for preventing leaks and spills.

  • Action: Use a compatible, leak-proof container with a secure screw-top cap.[11][13] Ideally, use the original manufacturer's container.[3][12]

  • Causality: The container must be chemically resistant to the waste and in good condition, free of cracks or rust.[11] Containers must remain closed except when actively adding waste to prevent the release of vapors and reduce spill risk.[11][14] Do not fill containers beyond 75-80% capacity to allow for expansion and prevent spills during transport.[14]

Step 3: Mandatory Labeling

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety. An unlabeled container is a dangerous unknown.

  • Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Causality: The label provides critical information for safe handling and disposal. It must include:

    • The words "Hazardous Waste" .[11][12]

    • The full chemical name: "2-Amino-3,6-dimethoxybenzamide" (no abbreviations or chemical formulas).[11][12]

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant" ).[12]

    • The date the container became full.[12]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Designated storage areas ensure that hazardous waste is managed safely before its final removal from the laboratory.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[2][12]

  • Causality: The SAA must be at or near the point of generation, under the control of the laboratory personnel.[12] It should be a secure location away from general lab traffic, heat sources, and direct sunlight.[2][13] This controlled storage minimizes the risk of accidental spills, breakage, or unauthorized access. Weekly inspections of the SAA are recommended to check for leaks or container degradation.[12]

Step 5: Arranging for Final Disposal

Final disposal must be handled by trained professionals in accordance with all regulations.

  • Action: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12][15]

  • Causality: Hazardous waste disposal is a highly regulated process to prevent environmental contamination and ensure human safety.[13][16] Professional disposal services have the expertise and permits to transport, treat, and dispose of chemical waste in a compliant manner, providing a manifest to track the waste to its final destination.[1][16] Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[8][13]

Emergency Procedures & Decontamination

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Don PPE: Wear the full PPE detailed in Section 1.

  • Containment: Prevent the spill from spreading and ensure it does not enter any drains.[2][10][5]

  • Cleanup: For a solid spill, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[8] Use an inert, non-combustible absorbent material for collection if necessary.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials (absorbent, contaminated gloves, etc.) must be disposed of as hazardous waste.[2]

Disposal of Contaminated Labware and Empty Containers
  • Contaminated Labware: Glassware or other lab materials contaminated with 2-Amino-3,6-dimethoxybenzamide must be decontaminated or disposed of as hazardous waste.[11]

  • Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[11] Crucially, this rinsate is hazardous waste and must be collected in a properly labeled container for disposal.[11] After triple-rinsing and air-drying, the container may be disposed of in the trash, though reusing it for compatible waste is a preferable practice.[11]

Visualization of the Disposal Pathway

The following diagram illustrates the logical workflow for the proper disposal of 2-Amino-3,6-dimethoxybenzamide, ensuring a self-validating and compliant process.

G Disposal Workflow for 2-Amino-3,6-dimethoxybenzamide cluster_0 Disposal Workflow for 2-Amino-3,6-dimethoxybenzamide cluster_1 Emergency Path start Chemical is deemed waste identify Step 1: Identify as Hazardous Waste and Segregate Immediately start->identify container Step 2: Select Compatible Container (Leak-proof, <80% full) identify->container labeling Step 3: Affix Completed Hazardous Waste Label container->labeling storage Step 4: Store in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Step 5: Arrange Pickup by EH&S or Licensed Contractor storage->pickup end Compliant Disposal pickup->end spill Spill Occurs spill_cleanup Execute Spill Protocol (Contain, Clean, Decontaminate) spill->spill_cleanup spill_waste Collect all cleanup materials as Hazardous Waste spill_cleanup->spill_waste spill_waste->container Add to designated waste container

Caption: Workflow for the safe disposal of 2-Amino-3,6-dimethoxybenzamide.

By adhering to this comprehensive disposal protocol, laboratory professionals can effectively mitigate the risks associated with 2-Amino-3,6-dimethoxybenzamide, ensuring personal safety, protecting the environment, and upholding the highest standards of scientific integrity.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Aromatic Amine Pollution. Sustainability Directory. [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • Safety data sheet for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. CPAchem. [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • SAFETY DATA SHEET - SYNERO™ Herbicide. Corteva Agriscience. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Amino-3,6-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, the integrity of our science is inseparable from the safety of our practices. This guide provides essential, field-tested procedures for handling 2-Amino-3,6-dimethoxybenzamide, a compound class (aromatic amines and benzamides) that demands rigorous safety protocols. Our objective is to move beyond a simple checklist and instill a deep, causal understanding of why these procedures are critical, ensuring both your safety and the validity of your results.

Hazard Assessment: Understanding the Compound

The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity : Many benzamide derivatives are classified as harmful if swallowed.[1][2]

  • Suspected Mutagenicity : A significant concern with some aromatic amines is the potential to cause genetic defects.[1][3] This necessitates handling the compound as a potential mutagen and minimizing all routes of exposure.

  • Irritation : Causes skin and serious eye irritation.[2][4][5] Inhalation of the powdered form may also lead to respiratory tract irritation.[2][6]

Given these potential risks, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the potential for exposure. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.

Primary Engineering Control

All operations involving the solid form of 2-Amino-3,6-dimethoxybenzamide or its concentrated solutions must be conducted in a certified chemical fume hood. This is non-negotiable. The rationale is to contain airborne particulates and vapors at the source, preventing inhalation, which is a primary route of exposure for fine chemical powders.[6][7]

Task-Based PPE Requirements
TaskRequired Personal Protective EquipmentKey Rationale & Expert Insight
Weighing and Handling Solid Double Nitrile Gloves + Lab Coat + Chemical Splash Goggles Weighing is the point of highest risk for aerosolization. Double-gloving provides an extra barrier against contamination. Goggles are essential to protect against fine dust which can easily become airborne and cause serious eye irritation.[4][8]
Preparing Solutions (Solutionizing) Nitrile Gloves + Lab Coat + Chemical Splash Goggles While the dust hazard is lower once the compound is in solution, the risk of splashes containing a potentially harmful substance remains. Chemical splash goggles are mandatory over standard safety glasses.[8][9]
Running Reactions & Transfers Nitrile Gloves + Lab Coat + Chemical Splash Goggles or Face Shield For larger volume transfers or reactions with a higher risk of splashing, a full face shield should be worn over safety goggles to protect the entire face.[9][10]
Cleaning and Decontamination Chemical-Resistant Gloves (Nitrile) + Lab Coat + Chemical Splash Goggles Ensure all surfaces are wiped down with an appropriate solvent to decontaminate the work area. Dispose of all cleaning materials as hazardous waste.

Procedural Guide to Safe Handling

A systematic workflow is crucial for minimizing risk. The following protocol outlines the essential steps from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) and PPE before bringing the chemical into the hood.

    • Designate a specific area within the hood for handling the compound to contain any potential spills.

    • Have a designated, labeled hazardous waste container ready for all contaminated materials.[11]

  • Handling the Solid (Weighing) :

    • Don the appropriate PPE as outlined in the table above.

    • Carefully open the container inside the fume hood. Avoid any sudden movements that could create a dust cloud.

    • Use a dedicated spatula to transfer the desired amount of powder to weigh paper or a tared container.

    • Clean the spatula thoroughly after use.

    • Securely close the main container.

  • Preparing Solutions :

    • Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust formation.

    • Ensure the dissolution process is controlled to prevent splashing.

  • Post-Handling & Cleanup :

    • Wipe down the handling area, spatula, and any other equipment with a suitable solvent.

    • Dispose of all contaminated items (weigh paper, gloves, wipes) into the designated hazardous waste container.[11]

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

    • Wash hands thoroughly with soap and water after exiting the lab.[1][4]

G cluster_prep 1. Preparation cluster_handling 2. Handling Solid cluster_cleanup 3. Cleanup & Disposal prep1 Verify Fume Hood Function prep2 Don Full PPE (Goggles, Lab Coat, Double Gloves) prep1->prep2 prep3 Prepare Waste Container prep2->prep3 handle1 Transfer Compound to Hood prep3->handle1 handle2 Weigh Solid Carefully (Avoid Dust) handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Decontaminate Workspace & Tools handle3->clean1 clean2 Dispose of Contaminated Items (Gloves, Wipes, etc.) clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of 2-Amino-3,6-dimethoxybenzamide.

Emergency and Disposal Plan

Exposure Response
  • Skin Contact : Immediately remove contaminated clothing.[12] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][13] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air.[3][13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately for treatment advice.[3][13]

Disposal Protocol

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Segregation : All waste containing 2-Amino-3,6-dimethoxybenzamide, including the pure compound, solutions, and contaminated consumables (gloves, pipette tips, weigh paper), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

  • Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name: "2-Amino-3,6-dimethoxybenzamide".[11]

  • Storage : Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[1][14]

  • Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][11] Do not dispose of this chemical down the drain or in regular trash.[11][15]

By adhering to these detailed protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Safety Data Sheet. (2015, June 16). Sigma-Aldrich.
  • Safety Data Sheet. (2012, January 31). Acros Organics.
  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Google Cloud.
  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment.
  • Personal Protective Equipment (PPE). (2025, September 12). US EPA.
  • Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2025, September 19). Thermo Fisher Scientific.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025, January 31). BulkInside.
  • A Comprehensive Guide to Safe Powder Handling. (n.d.). BFM® Fitting.
  • GUIDELINES FOR Safe Handling of Powders and Bulk Solids. (2004, May 25). Center for Chemical Process Safety.
  • Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide. (n.d.). Benchchem.
  • MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. (2019, October 23). Capot Chemical.
  • 2-amino-N,3-dimethylbenzamide. (n.d.). PubChem.
  • DICAMBA/2,4-D DMA. (2022, August 31). US EPA.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,6-dimethoxybenzamide
Reactant of Route 2
2-Amino-3,6-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.